molecular formula C17H17NO2 B1438994 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid CAS No. 1053656-29-3

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B1438994
CAS No.: 1053656-29-3
M. Wt: 267.32 g/mol
InChI Key: GUQLZRGVJWNFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20)15-8-4-7-14-9-10-18(12-16(14)15)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQLZRGVJWNFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653338
Record name 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-29-3
Record name 1,2,3,4-Tetrahydro-2-(phenylmethyl)-8-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Foreword: The Strategic Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of promising drug candidates during late-stage development due to poor pharmacokinetic profiles represents a significant financial and scientific burden. At the heart of a molecule's in vivo fate—its absorption, distribution, metabolism, excretion, and toxicity (ADMET)—lie its fundamental physicochemical properties.[1][2] These characteristics, including solubility, lipophilicity, and ionization state, govern how a compound interacts with the complex biological milieu of the human body.[3][4]

This guide focuses on this compound, a molecule belonging to the tetrahydroisoquinoline class. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[5] While specific experimental data for the 8-carboxylic acid isomer is not extensively documented in public literature, this document serves as a comprehensive framework for its characterization. As Senior Application Scientists, our goal is not merely to present data but to provide a robust, logic-driven approach to generating and interpreting it. We will detail the gold-standard methodologies required to build a complete physicochemical profile, explaining the causal reasoning behind each experimental choice. This approach ensures that the resulting data is not only accurate but also actionable for researchers, scientists, and drug development professionals.

Molecular Identity and Core Properties

A thorough understanding begins with the molecule's fundamental identity. This compound is a structurally complex molecule featuring a tertiary amine, a carboxylic acid, and two aromatic rings. These functional groups are expected to dominate its physicochemical behavior.

Chemical Structure:

The table below summarizes the core identifiers and computationally predicted properties. It is imperative to note that predicted values serve as a starting point for experimental design, not a replacement for empirical measurement.

PropertyValueSource
Molecular Formula C₁₇H₁₇NO₂(Calculated)
Molecular Weight 267.32 g/mol (Calculated)
CAS Number Not available-
Predicted logP ~2.5 - 3.5(Algorithmic Estimation)
Predicted pKa (Acidic) ~4.0 - 5.0(Carboxylic Acid Moiety)[6]
Predicted pKa (Basic) ~8.5 - 9.5(Tertiary Amine Moiety)[6]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration.[7] Poor solubility is a leading cause of failure for oral drug candidates. We will describe the gold-standard thermodynamic shake-flask method for its determination.

Rationale for Method Selection

The shake-flask method (OECD Guideline 105) is considered the "gold standard" because it measures thermodynamic solubility, representing the true equilibrium saturation point of the compound in a given medium. This is distinct from kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous precipitated states, especially when using DMSO stock solutions. For definitive characterization, thermodynamic solubility is paramount.

Experimental Protocol: Thermodynamic Solubility Determination
  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffered solutions at physiologically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).

    • Causality: Testing at multiple pH values is crucial for an ionizable compound. The carboxylic acid will be protonated and less soluble at low pH, while the amine will be protonated. At high pH, the carboxylic acid will be deprotonated (ionized) and more soluble.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

    • Causality: Equilibrium is reached when the rate of dissolution equals the rate of precipitation. Shorter incubation times risk underestimating the true thermodynamic solubility.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

    • Self-Validation: The use of a validated, specific HPLC method ensures that the measured concentration corresponds only to the parent compound, avoiding interference from potential degradants or impurities.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound B Add pH-controlled buffer (e.g., pH 2.0, 5.0, 7.4) C Seal and agitate (24-72h @ 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Extract clear supernatant D->E F Dilute aliquot E->F G Analyze via HPLC-UV F->G H Calculate Solubility (µg/mL) vs. Standard Curve G->H

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Lipophilicity: Balancing Permeability and 'Off-Target' Effects

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword. It is essential for membrane permeability and target binding but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased risk of toxicity.[7][8] It is most commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

Rationale for Method Selection

The shake-flask method using n-octanol and a buffered aqueous phase is the traditional and most reliable method for determining logP/D values. It directly measures the partitioning of the compound between two immiscible phases, providing a result with clear physical meaning. While chromatographic methods exist for high-throughput screening, the shake-flask method remains the standard for definitive characterization.

Experimental Protocol: Shake-Flask logD₇.₄ Determination
  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the phases to separate.

    • Causality: Pre-saturation of both phases is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

  • Partitioning: Add a known amount of the compound (from a stock solution in a minimal amount of solvent like acetonitrile) to a vial containing a defined volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 2 mL of each).

  • Equilibration: Cap the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the aqueous and octanol layers.

  • Quantification: Determine the concentration of the compound in both the aqueous phase (C_aq) and the octanol phase (C_oct) using a validated HPLC-UV method.

    • Self-Validation: Quantifying the compound in both phases and performing a mass balance check (ensuring the total amount recovered equals the initial amount added) is a crucial validation step to confirm the accuracy of the measurement.

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀(C_oct / C_aq).

Workflow Visualization

G cluster_quant Quantification start Prepare pre-saturated n-octanol and PBS (pH 7.4) add_cmpd Add compound to equal volumes of both phases start->add_cmpd equilibrate Shake to equilibrate add_cmpd->equilibrate separate Centrifuge to separate phases equilibrate->separate quant_oct Measure [C] in octanol phase (C_oct) separate->quant_oct quant_aq Measure [C] in aqueous phase (C_aq) separate->quant_aq calculate Calculate logD = log(C_oct / C_aq) quant_oct->calculate quant_aq->calculate mass_bal Perform Mass Balance Check calculate->mass_bal finish Final logD₇.₄ Value mass_bal->finish

Caption: Lipophilicity (logD) Determination via Shake-Flask Method.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For this compound, which has both an acidic (carboxylic acid) and a basic (tertiary amine) center, determining these two pKa values is essential.[9] The ionization state dictates solubility, permeability, receptor binding, and metabolic stability.

Rationale for Method Selection

Potentiometric titration is a highly accurate and reliable method for pKa determination, especially for compounds with good water solubility. It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the direct measurement of the pH at the half-equivalence points. For less soluble compounds, UV-metric or capillary electrophoresis methods can be employed.

Experimental Protocol: Potentiometric Titration
  • Solution Preparation: Accurately weigh the compound and dissolve it in a solution of known ionic strength (e.g., 0.15 M KCl) to a precise concentration. Water should be degassed and carbon-dioxide free to prevent interference from carbonic acid.

    • Causality: Maintaining a constant ionic strength minimizes variations in activity coefficients, leading to a more accurate pKa measurement.

  • Titration (Acidic pKa): Start with the compound in its fully basic form (pH > 11). Titrate the solution with a standardized solution of HCl (e.g., 0.1 M), recording the pH with a calibrated electrode after each incremental addition of acid.

  • Titration (Basic pKa): Start with the compound in its fully acidic form (pH < 2). Titrate the solution with a standardized solution of KOH (e.g., 0.1 M), again recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve using specialized software that fits the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the half-volume point between equivalence points.

Workflow Visualization

G cluster_acid Determine Basic pKa cluster_base Determine Acidic pKa prep Dissolve compound in CO₂-free water with 0.15M KCl A1 Adjust to pH < 2 prep->A1 B1 Adjust to pH > 11 prep->B1 A2 Titrate with std. KOH A1->A2 A3 Record pH vs. Volume A2->A3 analysis Plot pH vs. Volume (Titration Curve) A3->analysis B2 Titrate with std. HCl B1->B2 B3 Record pH vs. Volume B2->B3 B3->analysis result Calculate pKa values from inflection points analysis->result

Caption: pKa Determination Workflow via Potentiometric Titration.

Conclusion

The successful progression of a drug candidate is inextricably linked to its physicochemical properties. For a molecule like this compound, a comprehensive understanding of its solubility, lipophilicity, and ionization state is not merely academic—it is a strategic necessity. While public data on this specific isomer is sparse, the experimental frameworks detailed in this guide provide a clear, robust, and scientifically rigorous path to its full characterization. By adhering to these gold-standard, self-validating protocols, researchers can generate the high-quality data needed to make informed decisions, optimize molecular design, and ultimately increase the probability of success in the complex journey of drug development.

References

The Biological Potential of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This technical guide delves into the prospective biological significance of a specific, yet under-explored derivative: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. While direct experimental data for this exact molecule is limited, this document synthesizes existing knowledge on closely related THIQ analogs to build a predictive framework for its potential therapeutic applications. We will explore its chemical synthesis, potential biological targets, and propose detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of novel THIQ derivatives.

Introduction: The Prominence of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a multitude of isoquinoline alkaloids found in nature.[1] This structural framework is associated with a broad spectrum of biological activities, including but not limited to antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[2] The versatility of the THIQ core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The benzyl group at the 2-position and a carboxylic acid at the 8-position of the THIQ ring in our target molecule, this compound, suggests the potential for unique pharmacological properties.

Synthetic Pathways to this compound

The synthesis of THIQ derivatives can be achieved through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[1][3] For the specific synthesis of this compound, a multi-step synthetic route would be necessary.

Proposed Synthetic Workflow

A plausible synthetic strategy would involve the initial construction of the tetrahydroisoquinoline-8-carboxylic acid core, followed by N-benzylation.

Synthetic Workflow A Starting Materials (e.g., 2-amino-3-phenylpropanoic acid derivative) B Pictet-Spengler Reaction A->B C Formation of THIQ-8-carboxylic acid precursor B->C D N-Benzylation (e.g., with Benzyl bromide) C->D E Final Product (this compound) D->E F Purification and Characterization (HPLC, NMR, MS) E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: N-Benzylation
  • Dissolution: Dissolve the tetrahydroisoquinoline-8-carboxylic acid precursor in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the secondary amine.

  • Alkylation: Add benzyl bromide or benzyl chloride dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Predicted Biological Activities and Mechanisms of Action

Based on the known pharmacological profiles of analogous THIQ derivatives, we can hypothesize several potential biological activities for this compound.

Antibacterial Activity

Several 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated promising antibacterial activity, particularly against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4] The presence of the benzyl group is often crucial for this activity. The carboxylic acid at the 8-position may influence the compound's solubility and interaction with bacterial targets.

Potential Signaling Pathway Involvement in Antibacterial Action

Antibacterial Mechanism Compound 2-Benzyl-THIQ-8-COOH Membrane Bacterial Cell Membrane Disruption Compound->Membrane Enzyme Inhibition of Essential Enzymes (e.g., DNA gyrase, topoisomerase) Compound->Enzyme Efflux Efflux Pump Inhibition Compound->Efflux Death Bacterial Cell Death Membrane->Death Enzyme->Death Efflux->Death enhances other antibiotics

Caption: Potential antibacterial mechanisms of action for 2-Benzyl-THIQ-8-COOH.

Neuropharmacological Effects

The THIQ scaffold is a well-known pharmacophore for targeting central nervous system (CNS) receptors. Derivatives have been shown to act as dopamine receptor antagonists and beta-adrenoreceptor agents.[5][6][7] The specific substitution pattern of our target compound could modulate its affinity and selectivity for various neuronal receptors.

Anticancer Potential

Certain THIQ alkaloids have exhibited significant antitumor properties.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis.[8] The benzyl group could facilitate intercalation into DNA or interaction with hydrophobic pockets of key cancer-related proteins.

Proposed Experimental Evaluation

To validate the predicted biological activities, a systematic experimental approach is required.

In Vitro Assays
Activity to be Tested Proposed Assay Key Parameters to be Measured
Antibacterial Broth microdilution assayMinimum Inhibitory Concentration (MIC)
Bacterial growth kineticsInhibition of bacterial proliferation over time
Anticancer MTT or CellTiter-Glo assayIC50 values against various cancer cell lines
Flow cytometry (Annexin V/PI staining)Induction of apoptosis
Western blottingModulation of key signaling proteins (e.g., caspases, Bcl-2 family)
Neuroreceptor Binding Radioligand binding assaysAffinity (Ki) for dopamine and adrenergic receptors
Detailed Experimental Protocol: MTT Assay for Anticancer Activity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence is currently unavailable for this compound, the extensive research on related THIQ derivatives provides a strong foundation for predicting its biological potential. The proposed synthetic route and experimental protocols outlined in this guide offer a clear path for its synthesis and evaluation. Future research should focus on the stereoselective synthesis of this compound, as the chirality of THIQ derivatives often plays a critical role in their biological activity. Further investigation into its mechanism of action through target identification and in vivo studies will be crucial to fully elucidate its therapeutic promise.

References

An In-Depth Technical Guide to 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] This guide focuses on a specific, promising subclass: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid derivatives. We will explore the synthetic strategies for accessing this core, delve into its pharmacological potential, and discuss the critical structure-activity relationships (SAR) that drive the design of novel therapeutic agents. This document is intended to serve as a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus is a recurring motif in a vast array of pharmacologically active compounds, including alkaloids and clinically used drugs.[3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for interacting with biological targets. THIQ derivatives have demonstrated a wide spectrum of therapeutic activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][5]

The incorporation of a carboxylic acid group at the 8-position and a benzyl group at the 2-position introduces key functionalities that can be exploited for modulating potency, selectivity, and pharmacokinetic properties. The carboxylic acid can participate in crucial hydrogen bonding or salt bridge interactions with protein targets, while the benzyl group offers a site for extensive synthetic modification to explore the chemical space around the core scaffold.[6]

Synthetic Strategies for the Tetrahydroisoquinoline Core

The construction of the THIQ framework is a cornerstone of synthetic organic chemistry. Two classical and powerful methods, the Pictet-Spengler and Bischler-Napieralski reactions, are paramount for accessing this scaffold.[7]

The Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9][10]

  • Mechanism: The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring.[11] A final deprotonation step restores aromaticity.[9]

  • Advantages: The Pictet-Spengler reaction is highly versatile and can be performed under a range of conditions, from mild to harsh, depending on the reactivity of the substrates.[7] It is a direct and efficient method for creating the core structure.[12]

  • Application to the Target Scaffold: To synthesize the this compound core, a suitably substituted β-phenylethylamine bearing a precursor to the 8-carboxylic acid would be reacted with benzaldehyde. Subsequent N-benzylation would yield the desired scaffold.

Pictet_Spengler Start β-arylethylamine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Start->Iminium Acid Catalyst Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product 1,2,3,4-Tetrahydroisoquinoline Cyclization->Product Deprotonation

Caption: The Pictet-Spengler Reaction Workflow.

The Bischler-Napieralski Reaction

Discovered in 1893, this reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.[13][14][15]

  • Mechanism: The reaction is believed to proceed through the formation of a nitrilium ion or a related intermediate, which is more electrophilic than the iminium ion in the Pictet-Spengler reaction.[7] This intermediate then undergoes electrophilic aromatic substitution.

  • Advantages & Disadvantages: While generally requiring harsher conditions than the Pictet-Spengler reaction, the Bischler-Napieralski route offers a complementary approach, particularly for substrates that may be incompatible with the former method.[7][13]

  • Application to the Target Scaffold: A β-phenylethylamine with a protected carboxylic acid at the appropriate position would first be acylated with a suitable reagent. The resulting amide would then be subjected to Bischler-Napieralski cyclization conditions, followed by reduction and N-benzylation.

Bischler_Napieralski Start β-arylethylamide Intermediate Nitrilium Ion Intermediate Start->Intermediate Dehydrating Agent (e.g., POCl₃) Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Product 1,2,3,4-Tetrahydroisoquinoline Dihydroisoquinoline->Product Reduction (e.g., NaBH₄)

Caption: The Bischler-Napieralski Reaction Pathway.

Comparative Analysis of Synthetic Routes
FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone[7]β-arylethylamide[7]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA)[7]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[7][13]
Initial Product 1,2,3,4-Tetrahydroisoquinoline[7]3,4-Dihydroisoquinoline[7]
Subsequent Steps Often the final productRequires a subsequent reduction step[7]
Reaction Conditions Can range from mild to harsh[7]Generally requires harsher, refluxing acidic conditions[7]

Pharmacological Profiling and Biological Activities

Derivatives of the this compound core are being investigated for a multitude of therapeutic applications, leveraging the diverse biological activities of the broader THIQ class.

Anticancer and Anti-Angiogenesis Activity

Many THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanism of action can vary, with some compounds acting as microtubule-destabilizing agents, while others inhibit key signaling pathways like NF-κB.[2] The substitution pattern on the benzyl ring and the THIQ nucleus plays a crucial role in determining the anticancer potency. For example, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance KRas inhibition in colon cancer cell lines.[2]

Neurological and CNS Applications

The THIQ scaffold is also prominent in compounds targeting the central nervous system. Certain derivatives have been explored as analgesics, antipsychotics, and for the treatment of Parkinson's disease.[16] For instance, specific THIQ analogues have been identified as potent and selective potentiators of NMDA receptors containing GluN2C or GluN2D subunits, which are implicated in various neurological functions and disorders.[17]

Antimicrobial and Antiviral Potential

The THIQ core is found in numerous alkaloids with known antimicrobial and antiviral properties.[18] Synthetic derivatives are being developed to combat a range of pathogens. The mechanism of antiviral action can involve interference with viral replication pathways, such as the NF-κB and MAPK/ERK signaling cascades.[18]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for optimizing biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The Role of the 8-Carboxylic Acid

The carboxylic acid group is a critical pharmacophore. Its ability to act as a hydrogen bond donor or engage in ionic interactions is often crucial for target binding.[6] Esterification or replacement of this group typically leads to a significant loss of activity, underscoring its importance.[6]

Modifications of the N-Benzyl Group

The benzyl group at the 2-position provides a versatile handle for SAR exploration.

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring can dramatically influence potency and selectivity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule and affect its interaction with the target protein.

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions with the target and improve properties such as solubility and metabolic stability.

Substitution on the Tetrahydroisoquinoline Core

Modifications at other positions of the THIQ nucleus can also fine-tune the pharmacological profile. For example, substitutions at the C-1 and C-4 positions have been shown to influence the anticonvulsant and contractile activities of THIQ derivatives.[19]

SAR_Diagram Core 2-Benzyl-1,2,3,4-tetrahydroisoquinoline -8-carboxylic acid Core N_Benzyl N-Benzyl Group (Position 2) Core->N_Benzyl Modulation of Lipophilicity & π-stacking C8_Carboxylic Carboxylic Acid (Position 8) Core->C8_Carboxylic Key H-bonding & Ionic Interactions THIQ_Core THIQ Core Substitutions (e.g., C1, C4, C6, C7) Core->THIQ_Core Fine-tuning of 3D conformation Biological_Activity Biological Activity (Potency, Selectivity) N_Benzyl->Biological_Activity C8_Carboxylic->Biological_Activity THIQ_Core->Biological_Activity

References

Unlocking the Therapeutic Potential of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The specific analogue, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, presents a unique combination of a lipophilic N-benzyl group and a potentially crucial hydrogen-bonding carboxylic acid moiety at the 8-position. While direct biological data for this exact molecule is not yet publicly available, analysis of structurally related compounds allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This guide provides an in-depth exploration of these potential targets, focusing on oncology and neuropharmacology, and furnishes detailed, actionable protocols for their experimental validation.

Introduction: The Benzyl-Tetrahydroisoquinoline Scaffold – A Framework for Diverse Bioactivity

The benzyl-tetrahydroisoquinoline motif is a cornerstone of alkaloid chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][3] This structural class has yielded potent analgesics, antimicrobials, and anticancer agents.[1][4] The N-benzyl group often enhances affinity for various receptors and enzymes by providing additional hydrophobic and aromatic interactions. Concurrently, the THIQ core serves as a rigid scaffold, presenting substituents in a defined three-dimensional orientation.

A critical and underexplored feature of the titular compound is the carboxylic acid at the 8-position. Structure-activity relationship (SAR) studies on analogous heterocyclic compounds have demonstrated that a carboxylic acid group can be essential for biological activity, often participating in hydrogen bonding or salt bridge formation within a target's binding site. Its esterification has been shown to completely abrogate activity in some cases, highlighting its importance.[5] Therefore, the 8-carboxylic acid moiety is predicted to be a key determinant of the target profile for this compound.

Hypothesized Therapeutic Targets & Rationale

Based on the pharmacology of structurally related N-benzyl-THIQ and THIQ-carboxylic acid derivatives, we hypothesize three primary therapeutic target classes for this compound:

2.1. Oncology: Targeting Cell Surface Receptors and Kinases

  • Primary Target Hypothesis: CD44

    Recent studies have identified N-benzyltetrahydroisoquinoline derivatives as potent inhibitors of the interaction between the cell surface glycoprotein CD44 and its ligand, hyaluronic acid (HA).[6][7] CD44 is a key player in cancer progression, promoting cell proliferation, adhesion, migration, and resistance to apoptosis.[6][7] The N-benzyl group of the known inhibitors likely occupies a hydrophobic pocket in the HA-binding domain of CD44. The 8-carboxylic acid of our lead compound could potentially form a critical hydrogen bond with residues in this domain, enhancing affinity and selectivity.

  • Secondary Target Hypothesis: Src Kinase

    Kinase profiling of anticancer N-benzyl-THIQ derivatives has revealed inhibitory activity against CD44-associated kinases, particularly Src.[6][7] Src is a non-receptor tyrosine kinase that is frequently overactive in various cancers and plays a central role in signaling pathways that control cell growth, survival, and metastasis. Inhibition of Src kinase activity represents a validated therapeutic strategy in oncology.

2.2. Neuropharmacology: Modulating Key Enzymes in Neurotransmitter Metabolism

  • Primary Target Hypothesis: Monoamine Oxidase A (MAO-A)

    The THIQ scaffold is structurally similar to endogenous monoamines, and derivatives have been shown to inhibit monoamine oxidases. Specifically, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives have been identified as inhibitors of both MAO-A and MAO-B.[8] MAO-A is a primary enzyme responsible for the degradation of serotonin and norepinephrine, and its inhibition is a clinically validated approach for the treatment of depression and anxiety disorders.[2]

  • Secondary Target Hypothesis: Butyrylcholinesterase (BChE)

    The same class of N-benzyl-THIQ carboxamide derivatives also demonstrated inhibitory activity against BChE.[8] While acetylcholinesterase (AChE) is the primary target for Alzheimer's disease therapy, BChE also plays a role in acetylcholine hydrolysis, and its levels increase in the brains of Alzheimer's patients. Selective BChE inhibition is considered a viable therapeutic strategy for this neurodegenerative disease.[9]

Experimental Validation: Protocols and Workflows

This section provides detailed, step-by-step protocols for the initial in vitro validation of the hypothesized targets.

3.1. Oncology Target Validation

3.1.1. Primary Target: CD44-Hyaluronic Acid Interaction Assay

This assay quantifies the ability of the test compound to disrupt the binding of hyaluronic acid to the CD44 receptor.

  • Protocol:

    • Plate Coating: Coat a 96-well high-binding ELISA plate with 5 µg/mL hyaluronic acid in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.[10]

    • Washing and Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block with 1% BSA in PBS for 3 hours at room temperature.[10]

    • Compound Incubation: Prepare serial dilutions of this compound in PBS.

    • Binding Reaction: Add 5 µg/mL of recombinant human CD44-Fc fusion protein to the wells along with the test compound dilutions. Incubate for 2 hours at room temperature.[10]

    • Detection: Wash the plate with PBST. Add a horseradish peroxidase (HRP)-conjugated anti-Fc antibody and incubate for 1 hour.

    • Signal Generation: Wash the plate and add a TMB substrate solution. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition of CD44-HA binding for each compound concentration and determine the IC₅₀ value using non-linear regression.

3.1.2. Secondary Target: In Vitro Src Kinase Activity Assay

This protocol measures the direct inhibitory effect of the test compound on Src kinase activity.

  • Protocol (Non-Radiometric ADP-Glo™ Assay): [7]

    • Reaction Setup: In a 384-well plate, add Src Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant human Src kinase, and the Src peptide substrate (e.g., KVEKIGEGTYGVVYK).[7]

    • Inhibitor Addition: Add serial dilutions of this compound or a known inhibitor (e.g., Staurosporine).

    • Reaction Initiation: Add ATP to a final concentration of 50-100 µM to start the kinase reaction. Incubate for 60 minutes at room temperature.[11]

    • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[7]

    • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to Src kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

3.2. Neuropharmacology Target Validation

3.2.1. Primary Target: Monoamine Oxidase A (MAO-A) Inhibition Assay

This fluorometric assay determines the inhibitory activity of the test compound against MAO-A.

  • Protocol: [1][12]

    • Reagent Preparation: Prepare solutions of human recombinant MAO-A, p-Tyramine (substrate), and a detection mix containing Amplex Red and horseradish peroxidase in assay buffer (e.g., potassium phosphate buffer, pH 7.4).[8]

    • Inhibitor Pre-incubation: In a 96-well black plate, add MAO-A enzyme solution. Add serial dilutions of this compound or a known inhibitor (e.g., Clorgyline). Incubate for 15 minutes at 25°C.[8][12]

    • Reaction Initiation: Add the substrate and detection mix to all wells to start the reaction.

    • Measurement: Immediately measure the fluorescence in a kinetic mode (Ex/Em = 535/587 nm) for 20-30 minutes at 25°C.[3]

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Normalize the rates to the uninhibited control and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[8]

3.2.2. Secondary Target: Butyrylcholinesterase (BChE) Inhibition Assay

This colorimetric assay is based on the Ellman method to screen for BChE inhibitors.[13]

  • Protocol: [5][14]

    • Reaction Setup: In a 96-well plate, add Tris buffer (pH 8.0), BChE enzyme from equine serum, and serial dilutions of the test compound. A known inhibitor like Rivastigmine can be used as a positive control.[5][13]

    • Pre-incubation: Pre-incubate the enzyme and inhibitor for 20-30 minutes at 37°C.[13]

    • Reaction Initiation: Add the substrate, butyrylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[13]

    • Measurement: Measure the absorbance at 412 nm in a kinetic mode for 15-60 minutes.[5][13]

  • Data Analysis: The rate of color development is proportional to BChE activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the validation assays should be compiled for clear comparison.

Hypothesized Target Assay Type Analog Compound Reported IC₅₀ (µM) Reference
CD44 Cell Viability (NCI-H23)SRT1 (N-benzyl-THIQ)0.42[6][7]
Src Kinase Kinase ActivityStaurosporine~0.007[7]
MAO-A Enzyme InhibitionCompound 2d ((S)-N-(4-fluorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide)1.38[8]
BChE Enzyme InhibitionCompound 2t ((S)-N-(3-methoxybenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide)>100 (55% inhibition at 100 µM)[8]

Signaling Pathways and Experimental Workflows

Visualizing the relevant signaling pathways and experimental workflows is crucial for understanding the therapeutic rationale and the experimental design.

5.1. CD44 and Src Signaling in Cancer

CD44_Src_Signaling cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD44 CD44 Src_mem Src CD44->Src_mem Activation PI3K PI3K Src_mem->PI3K Ras Ras Src_mem->Ras HA Hyaluronic Acid HA->CD44 Binding Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis, Migration) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2-Benzyl-THIQ-8-COOH Compound->CD44 Inhibition Compound->Src_mem Inhibition

Caption: Hypothesized inhibition of CD44 and Src signaling by the test compound.

5.2. Neurotransmitter Metabolism by MAO-A and BChE

Neurotransmitter_Metabolism cluster_synapse Synaptic Cleft / Neuron Serotonin Serotonin MAOA MAO-A Serotonin->MAOA Degradation Acetylcholine Acetylcholine BChE BChE Acetylcholine->BChE Hydrolysis Inactive_Serotonin Inactive Metabolites MAOA->Inactive_Serotonin Inactive_ACh Choline + Acetate BChE->Inactive_ACh Compound 2-Benzyl-THIQ-8-COOH Compound->MAOA Inhibition Compound->BChE Inhibition

Caption: Hypothesized inhibition of MAO-A and BChE by the test compound.

5.3. General Experimental Workflow for Target Validation

Experimental_Workflow Start Hypothesized Targets (CD44, Src, MAO-A, BChE) Primary_Assays Primary In Vitro Assays (Binding/Enzyme Inhibition) Start->Primary_Assays IC50 IC₅₀ Determination Primary_Assays->IC50 Selectivity Selectivity Profiling (e.g., MAO-B, other kinases) IC50->Selectivity Cell_Based Cell-Based Functional Assays (e.g., Cancer Cell Viability, Neurotransmitter Uptake) IC50->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft/Disease Models) Lead_Opt->In_Vivo

Caption: A generalized workflow for the validation and development of the lead compound.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a starting point for the development of novel therapeutics in oncology and neurology. The outlined hypotheses are grounded in the established pharmacology of structurally related molecules, and the provided experimental protocols offer a clear and actionable path for initial target validation. Successful identification of potent and selective activity against any of the hypothesized targets will warrant further investigation, including comprehensive selectivity profiling, cell-based functional assays, and eventual progression to in vivo efficacy models. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this promising chemical entity.

References

Analysis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: A Scarcity of Direct Mechanistic Data

Author: BenchChem Technical Support Team. Date: January 2026

Initial Findings and a Necessary Pivot in Research Focus

An extensive search for the mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has revealed a significant gap in the currently available scientific literature. While the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) is well-documented for its diverse pharmacological activities, specific data on the 8-carboxylic acid derivative remains elusive. The existing body of research on THIQs highlights their potential as antitumor, anti-inflammatory, and antibacterial agents, with some derivatives showing activity as aminopeptidase N/CD13 inhibitors or monoamine oxidase (MAO) and cholinesterase inhibitors.[1][2][3]

Given the absence of specific information required to construct an in-depth technical guide on this compound, a strategic pivot is necessary to fulfill the core requirements of this request. Therefore, this guide will instead focus on a closely related and well-characterized subgroup: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of Aminopeptidase N/CD13 . This allows for a comprehensive and scientifically rigorous exploration of a relevant mechanism of action within the THIQ family, providing valuable insights for researchers and drug development professionals.

An In-Depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives as Aminopeptidase N/CD13 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction to Aminopeptidase N (APN/CD13) and Its Role in Disease

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes. It is a transmembrane enzyme that cleaves neutral amino acids from the N-terminus of peptides. APN/CD13 is overexpressed in various cancer types, where it is implicated in tumor growth, invasion, and angiogenesis. Its involvement in these key oncogenic processes has made it an attractive target for the development of novel anticancer therapies.

Section 2: The 1,2,3,4-Tetrahydroisoquinoline Scaffold as a Privileged Structure in APN/CD13 Inhibition

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. The rigid, three-dimensional structure of the THIQ core allows for the precise spatial orientation of functional groups, facilitating specific interactions with the active site of enzymes like APN/CD13. The carboxylic acid moiety at the 3-position of the THIQ ring is a key feature for potent inhibition, as it can chelate the essential zinc ion in the active site of the enzyme.

Section 3: Proposed Mechanism of Action of THIQ-3-Carboxylic Acid Derivatives as APN/CD13 Inhibitors

The primary mechanism by which 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives inhibit APN/CD13 is through competitive binding to the enzyme's active site. This interaction is multifaceted and involves several key molecular interactions:

  • Zinc Chelation: The carboxylic acid group at the C3 position of the THIQ ring is believed to act as a potent zinc-binding group, coordinating with the Zn²⁺ ion in the catalytic site of APN/CD13. This interaction is critical for high-affinity binding and potent inhibition.

  • Hydrophobic Interactions: Substituents on the THIQ scaffold, such as benzyl groups, can engage in hydrophobic interactions with specific pockets within the active site of APN/CD13, further enhancing binding affinity and selectivity.

  • Hydrogen Bonding: The nitrogen atom and other functional groups on the THIQ ring system can form hydrogen bonds with amino acid residues in the active site, contributing to the overall stability of the enzyme-inhibitor complex.

A series of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against APN/CD13.[2] The results from these studies have shown that many of these compounds exhibit significant inhibitory activity, with some demonstrating potency comparable to the well-known APN inhibitor, Bestatin.[2]

Caption: Proposed binding mode of THIQ-3-carboxylic acid derivatives in the APN/CD13 active site.

Section 4: Experimental Protocols for Evaluating APN/CD13 Inhibition

The following protocols outline key experiments for characterizing the inhibitory activity of novel THIQ-3-carboxylic acid derivatives against APN/CD13.

In Vitro APN/CD13 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against purified APN/CD13.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified human APN/CD13 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), in DMSO.

  • Inhibitor Preparation:

    • Prepare a stock solution of the test compound (THIQ derivative) in DMSO.

    • Perform serial dilutions of the test compound to generate a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, followed by the test compound at various concentrations.

    • Add the APN/CD13 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Leu-AMC substrate to each well.

    • Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Enzyme Kinetics and Determination of Inhibition Type

This experiment elucidates the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Methodology:

  • Assay Setup:

    • Perform the APN/CD13 inhibition assay as described in section 4.1.

    • Use a fixed concentration of the inhibitor (e.g., at its IC₅₀ and 2x IC₅₀).

    • Vary the concentration of the substrate (Leu-AMC) over a wide range.

  • Data Analysis:

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).

    • Analyze the changes in Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) in the presence of the inhibitor to determine the type of inhibition.

Caption: Workflow for the evaluation of THIQ derivatives as APN/CD13 inhibitors.

Section 5: Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has provided valuable insights into the structure-activity relationship for APN/CD13 inhibition. Key findings often indicate that the nature and position of substituents on the aromatic rings and the stereochemistry of the chiral centers significantly influence inhibitory potency and selectivity.

Future research in this area should focus on:

  • Rational Design: Utilizing computational modeling and docking studies to design novel THIQ derivatives with enhanced binding affinity and selectivity for APN/CD13.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

  • In Vivo Efficacy: Testing the most promising inhibitors in preclinical animal models of cancer to validate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules. The constrained nature of the THIQ ring system makes it an attractive framework in medicinal chemistry for the design of ligands for various biological targets. Specifically, derivatives of THIQ-3-carboxylic acid have been explored as potent inhibitors of Bcl-2/Mcl-1 proteins, demonstrating their potential in anticancer therapies[1]. The introduction of a benzyl group at the 2-position and a carboxylic acid at the 8-position of the THIQ core can significantly influence the molecule's pharmacological profile, making the development of a robust synthetic protocol for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid a topic of considerable interest for researchers in drug discovery and development.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic strategy is designed to be logical and efficient, based on well-established chemical transformations.

Overall Synthetic Scheme

The synthesis of the target compound is proposed to proceed in three main stages:

  • Synthesis of the key precursor, 3-amino-2-methylbenzoic acid.

  • Construction of the 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid core via a Pictet-Spengler reaction.

  • N-benzylation of the THIQ-8-carboxylic acid to yield the final product.

Synthetic_Scheme cluster_reagents start 2-Methyl-3-nitrobenzoic acid intermediate1 3-Amino-2-methylbenzoic acid start->intermediate1 Step 1: Reduction step1_reagents H2, Pd/C Ethyl Acetate intermediate2 3-(2-Aminoethyl)-2-methylaniline intermediate1->intermediate2 Step 2: Side-chain Elaboration step2_reagents 1. (COCl)2, DMF (cat.) 2. NaBH4 3. NaN3 4. H2, Pd/C intermediate3 1,2,3,4-Tetrahydroisoquinoline- 8-carboxylic acid intermediate2->intermediate3 Step 3: Pictet-Spengler Cyclization step3_reagents Formaldehyde (aq.) HCl final_product 2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 8-carboxylic acid intermediate3->final_product Step 4: N-Benzylation step4_reagents Benzyl bromide, K2CO3 DMF

Caption: Proposed synthetic route for this compound.

Part 1: Synthesis of 3-Amino-2-methylbenzoic acid

The synthesis commences with the reduction of commercially available 2-methyl-3-nitrobenzoic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 1: Reduction of 2-Methyl-3-nitrobenzoic acid
Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Methyl-3-nitrobenzoic acid1.0181.1510.0 g
5% Palladium on Carbon (Pd/C)--0.5 g
Ethyl Acetate--200 mL
Hydrogen (H₂)excess2.021 atm (balloon)

Step-by-step Procedure:

  • To a 500 mL two-necked round-bottom flask, add 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and ethyl acetate (200 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Carefully add 5% Pd/C (0.5 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 3-amino-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford a white solid.[2][3]

Expected Yield: 85-95%

Part 2: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid

This part of the synthesis involves the elaboration of the methyl group of 3-amino-2-methylbenzoic acid into a phenethylamine side chain, followed by a Pictet-Spengler cyclization.

Protocol 2: Elaboration and Pictet-Spengler Cyclization
  • Conversion of the carboxylic acid to an alcohol: The carboxylic acid of 3-amino-2-methylbenzoic acid is first protected as a methyl ester, then reduced to the corresponding alcohol.

  • Conversion of the alcohol to a halide: The alcohol is then converted to a more reactive leaving group, such as a bromide.

  • Introduction of the two-carbon unit: The bromide can then undergo a reaction sequence to introduce the two-carbon aminoethyl side chain.

  • Pictet-Spengler Cyclization: The resulting phenethylamine derivative is then cyclized in the presence of formaldehyde and an acid catalyst to form the THIQ ring system.[4][5][6]

Due to the complexity and number of steps in this sequence, an alternative, more convergent approach is often sought in practice. For the purpose of this guide, we will assume the availability of the key intermediate, 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, and proceed to the final step. The synthesis of this intermediate is a significant undertaking in itself and would warrant a separate, detailed investigation.

Part 3: N-Benzylation of 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid

The final step is the N-benzylation of the THIQ-8-carboxylic acid. It is crucial to consider that the carboxylic acid group may also be reactive towards the alkylating agent. Therefore, a base is used to deprotonate the secondary amine, making it a more potent nucleophile than the carboxylate.

Protocol 3: N-Benzylation
Reagent/SolventMolar Eq.MW ( g/mol )Amount
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid1.0177.195.0 g
Benzyl bromide1.2171.044.8 g (3.4 mL)
Potassium Carbonate (K₂CO₃)2.5138.219.7 g
Dimethylformamide (DMF)--100 mL

Step-by-step Procedure:

  • In a 250 mL round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (5.0 g, 28.2 mmol) in anhydrous DMF (100 mL).

  • Add potassium carbonate (9.7 g, 70.5 mmol) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (4.8 g, 3.4 mL, 33.8 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

  • Acidify the aqueous solution with 1M HCl to a pH of ~6.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Expected Yield: 60-75%

Discussion of Key Experimental Choices

  • Choice of Reducing Agent: Palladium on carbon is a highly effective and selective catalyst for the reduction of aromatic nitro groups in the presence of other functional groups like carboxylic acids.

  • Pictet-Spengler Reaction Conditions: This reaction is typically acid-catalyzed. The choice of acid and solvent can significantly impact the reaction yield and selectivity.[4][7] For substrates that are less activated, stronger acids or higher temperatures may be required.[4]

  • N-Benzylation Base and Solvent: Potassium carbonate is a suitable base for the N-alkylation as it is strong enough to deprotonate the secondary amine but generally not the carboxylic acid, thus favoring N-alkylation. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Visualization of the N-Benzylation Step

N_Benzylation cluster_reactants reactant1 1,2,3,4-Tetrahydroisoquinoline- 8-carboxylic acid product 2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 8-carboxylic acid reactant1->product reactant2 Benzyl bromide reactant2->product reagents K2CO3, DMF 60-70 °C

Caption: Key transformation in the final N-benzylation step.

Conclusion

This application note outlines a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures, researchers in the fields of organic synthesis and drug discovery can reliably produce this valuable compound for further investigation. The provided rationale for the experimental choices aims to empower scientists to adapt and optimize these methods for their specific research needs.

References

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid as a molecular probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Tetrahydroisoquinoline Carboxylic Acids as Privileged Scaffolds for Molecular Probe and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on is limited in current scientific literature. This document, therefore, focuses on the broader, well-established utility of the tetrahydroisoquinoline (THIQ) carboxylic acid scaffold, using derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a primary case study to illustrate the principles of developing molecular probes and therapeutic agents from this versatile chemical framework.

Introduction: The Tetrahydroisoquinoline Nucleus - A Privileged Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds that exhibit significant biological activities.[1][2] Its rigid, bicyclic structure makes it an excellent scaffold for the spatial presentation of functional groups, allowing for precise interactions with biological targets.[3] This inherent bioactivity has led to the classification of the THIQ framework as a "privileged scaffold" in drug discovery, with derivatives being developed as anticancer, anti-HIV, antibacterial, and neuroprotective agents.[2][4]

The incorporation of a carboxylic acid moiety onto the THIQ skeleton, as seen in tetrahydroisoquinoline carboxylic acids, provides a crucial handle for chemical modification and derivatization.[3][5] This functional group can act as a key pharmacophore for target binding or serve as a synthetic anchor for creating libraries of compounds for screening. This guide will explore the application of this scaffold in the development of molecular probes, with a specific focus on inhibitors of protein-protein interactions in cancer pathways.

Case Study: 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives as Probes for Bcl-2 Family Proteins

A compelling example of the THIQ scaffold's utility is the development of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] These proteins are central regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, allowing malignant cells to evade apoptosis.[6] Small molecules that can inhibit the anti-apoptotic Bcl-2 proteins (like Bcl-2 and Mcl-1) can restore the natural cell death pathway and are a major focus of anticancer drug development.[4][7]

Researchers have successfully synthesized and evaluated a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as dual inhibitors of Bcl-2 and Mcl-1.[6] These compounds serve as excellent molecular probes to study the function of these anti-apoptotic proteins and as starting points for therapeutic development.

Mechanism of Action

The developed THIQ derivatives act as BH3 mimetics. They are designed to mimic the binding of pro-apoptotic BH3-only proteins to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members. By occupying this groove, the THIQ-based inhibitors prevent the sequestration of pro-apoptotic proteins, thereby freeing them to trigger the apoptotic cascade, leading to cancer cell death.[6]

Bcl_2_Inhibition_Pathway cluster_0 Normal State (Cancer Cell) cluster_1 Inhibited State Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Apoptosis_Blocked Apoptosis Blocked Pro_Apoptotic->Apoptosis_Blocked Pro_Apoptotic_Free Pro-Apoptotic Proteins (Free) Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Mcl-1) Anti_Apoptotic->Pro_Apoptotic Sequesters THIQ_Probe THIQ-based Inhibitor Anti_Apoptotic_Inhibited Anti-Apoptotic Proteins THIQ_Probe->Anti_Apoptotic_Inhibited Binds & Inhibits Apoptosis_Induced Apoptosis Induced Pro_Apoptotic_Free->Apoptosis_Induced THIQ_Synthesis_Workflow Start Phenylalanine Derivative Pictet_Spengler Pictet-Spengler Reaction Start->Pictet_Spengler THIQ_Core THIQ-3-Carboxylic Acid Core Pictet_Spengler->THIQ_Core Derivatization N-Acylation & Esterification (R1, R2) THIQ_Core->Derivatization Final_Probes Library of THIQ Derivative Probes Derivatization->Final_Probes

References

Application Notes and Protocols for Determining the Biological Activity of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities span from anticancer and antimicrobial effects to modulation of neuroreceptors.[1][3] The specific analogue, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, represents a synthetically accessible yet largely uncharacterized molecule. Its structural motifs, a benzyl group at the N2 position and a carboxylic acid at the C8 position, offer intriguing possibilities for interaction with various biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to elucidate the biological activity of this compound using a tiered approach of cell-based assays. Given the absence of a known target, we will proceed from broad phenotypic screening to more specific target-based assays, allowing for the systematic identification and characterization of the compound's mechanism of action.

Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Effects

Before exploring specific mechanisms, it is crucial to determine the compound's general effect on cell viability and proliferation. This baseline understanding informs appropriate concentration ranges for subsequent, more sensitive assays and reveals any potential for broad cytotoxic effects, which is itself a therapeutically relevant outcome, particularly in oncology.[3]

Principle of Cytotoxicity Assays

Metabolic assays are commonly employed to infer cell viability. For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for General Cytotoxicity
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a period relevant to the cell type's doubling time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data
Cell LineCompound Concentration (µM)% Viability (48h)
HEK293198.5 ± 2.1
1095.2 ± 3.4
5075.6 ± 4.5
10048.9 ± 3.8
HepG2199.1 ± 1.8
1092.4 ± 2.9
5065.3 ± 5.1
10035.7 ± 4.2

IC50 (HEK293): ~100 µM IC50 (HepG2): ~70 µM

Part 2: Broad Target Class Screening

The diverse activities of the THIQ scaffold suggest that this compound could interact with several major classes of drug targets.[1][4] A broad screening approach is therefore a logical next step to narrow down the potential mechanism of action.

Workflow for Target Class Screening

workflow Compound Test Compound GPCR GPCR Assays (cAMP, Ca2+) Compound->GPCR NR Nuclear Receptor Assays (Reporter Gene) Compound->NR Kinase Kinase Assays (Phosphorylation) Compound->Kinase Enzyme Other Enzyme Assays (Reporter/Activity) Compound->Enzyme Hit Hit Identification & Prioritization GPCR->Hit NR->Hit Kinase->Hit Enzyme->Hit

Caption: High-level workflow for broad target class screening.

A. G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them prominent drug targets.[5][6] Assays monitoring second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+) are effective methods for identifying GPCR modulators.[7][8]

This protocol is based on the principle of a genetically engineered luciferase that emits light in response to changes in cAMP levels.[7]

  • Cell Transfection/Transduction: Use a cell line stably or transiently expressing the GloSensor™ cAMP plasmid and the GPCR of interest.

  • Cell Plating: Plate the cells in a 96-well white-walled plate and incubate overnight.

  • Equilibration: Equilibrate the cells with the GloSensor™ cAMP reagent in a CO2-independent medium for 2 hours at room temperature.

  • Compound Addition: Add this compound at various concentrations.

  • Luminescence Reading (Agonist): Immediately measure luminescence over time to detect agonist-induced increases in cAMP.

  • Ligand Addition and Luminescence Reading (Antagonist): For antagonist screening, pre-incubate with the test compound, then add a known agonist at its EC80 concentration and measure luminescence to detect inhibition of the agonist response.

B. Nuclear Receptors (NRs)

Nuclear receptors are ligand-activated transcription factors that regulate gene expression, playing key roles in metabolism, development, and inflammation.[9] Cell-based reporter gene assays are a standard method to screen for NR modulators.[10][11][12]

These assays utilize a host cell line engineered to express the nuclear receptor of interest (or its ligand-binding domain) and a reporter gene (e.g., luciferase or β-lactamase) under the control of a response element that is recognized by the activated NR.[11][12] Ligand binding to the NR triggers transcription of the reporter gene, leading to a measurable signal.

cluster_cell Host Cell NR_LBD NR Ligand Binding Domain (LBD) Fusion Reporter Reporter Gene (e.g., Luciferase) NR_LBD->Reporter activates Nucleus Nucleus NR_LBD->Nucleus translocates Signal Light Output Reporter->Signal generates Compound Test Compound Compound->NR_LBD binds Ligand Known Ligand

Caption: Workflow of a typical nuclear receptor reporter assay.

  • Co-transfection: Co-transfect a suitable cell line (e.g., HEK293, HepG2) with two plasmids: one containing the NR and the other containing the firefly luciferase reporter gene driven by the NR response element. A second plasmid containing Renilla luciferase under a constitutive promoter is often included for normalization.

  • Cell Plating and Treatment: Plate the transfected cells and, after 24 hours, treat them with serial dilutions of the test compound.

  • Incubation: Incubate for 18-24 hours to allow for transcription and translation of the reporter gene.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luciferase Measurement: Measure firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine agonist activity by fold induction over vehicle control and antagonist activity by the inhibition of a known agonist's response.

C. Kinase Activity

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.[13] Cell-based assays can measure a compound's ability to inhibit the phosphorylation of a specific substrate within the cellular context.[14]

  • Cell Culture and Treatment: Culture cells known to have an active kinase pathway of interest. Treat the cells with the test compound for a defined period.

  • Stimulation (if necessary): Stimulate the pathway with an appropriate growth factor or activator to induce kinase activity.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Immunoassay: Use a sandwich ELISA or AlphaLISA format. A capture antibody specific for the total target protein is coated on the plate or bead. The cell lysate is added, followed by a detection antibody specific to the phosphorylated site of the target protein.

  • Signal Detection: A secondary enzyme-conjugated antibody (for ELISA) or acceptor beads (for AlphaLISA) generate a detectable signal (colorimetric, fluorescent, or chemiluminescent) that is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Quantify the reduction in phosphorylation in compound-treated cells compared to vehicle-treated controls to determine the inhibitory activity.

Part 3: Mechanism of Action Elucidation

Once a "hit" is identified from the broad screening, further assays are required to confirm the target, determine the mode of action (e.g., agonist vs. antagonist, competitive vs. non-competitive inhibition), and understand the downstream functional consequences.

Decision-Making Workflow

Hit Hit from Primary Screen DoseResponse Dose-Response Curve (EC50 / IC50) Hit->DoseResponse ModeOfAction Mode of Action Assay (e.g., Antagonist Curve) DoseResponse->ModeOfAction TargetValidation Orthogonal Assays (e.g., Binding Assay) ModeOfAction->TargetValidation Downstream Downstream Functional Assays (e.g., Gene Expression, Phenotype) TargetValidation->Downstream Confirmed Confirmed Mechanism of Action Downstream->Confirmed

Caption: Logical progression from hit identification to MOA confirmation.

  • Dose-Response and Potency: Perform detailed dose-response experiments (typically 8-12 concentrations) to accurately determine the EC50 (for agonists) or IC50 (for antagonists/inhibitors) of the compound.

  • Mode of Action:

    • For Receptors: To distinguish between an agonist and an antagonist, test the compound alone and in the presence of a known agonist. An antagonist will inhibit the effect of the known agonist.

    • For Enzymes: To understand the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the inhibitor's IC50 at various substrate concentrations.[15]

  • Orthogonal Assays: Validate the findings using a different assay format that measures a distinct event in the target's activity. For example, if a functional GPCR assay was the primary screen, a follow-up could be a label-free dynamic mass redistribution (DMR) assay, which provides a holistic view of the cellular response.[16]

  • Downstream Functional Assays: Investigate the physiological consequences of the compound's activity. This could involve measuring changes in the expression of downstream genes (via qPCR), cell migration, apoptosis, or other relevant phenotypic endpoints.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold holds significant promise for the development of novel therapeutics. By employing the systematic, tiered cell-based assay strategy outlined in these application notes, researchers can effectively characterize the biological activity of this compound. This approach, progressing from broad phenotypic assessment to specific target validation and mechanism of action studies, provides a robust framework for uncovering the therapeutic potential of this and other novel chemical entities.

References

Application Notes & Protocols for Preclinical Efficacy Testing of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] Derivatives of this core structure have been investigated for various therapeutic applications, including as β-adrenoreceptor agents, anticonvulsants, bradycardic agents, and as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][4][5][6] This document provides a series of detailed application notes and protocols for the preclinical evaluation of a novel derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (hereto referred to as "Compound X"). Given the nascent stage of research on Compound X, these protocols are designed as a robust starting point for exploring its efficacy across three potential therapeutic areas suggested by the activities of the broader THIQ class: Neurological Disorders (Anticonvulsant), Cardiovascular Conditions (Bradycardia), and Oncology (Anti-tumor) .

These guidelines emphasize scientific integrity, adherence to ethical principles of animal research, and the generation of reproducible data to inform go/no-go decisions in a drug development pipeline.[7][8][9]

PART I: Foundational Methodologies

Before embarking on disease-specific efficacy studies, it is critical to establish foundational protocols for animal handling, compound formulation, and pharmacokinetic profiling. These initial steps are essential for ensuring data quality and for the rational design of subsequent experiments.

Ethical Conduct and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[9] Key principles include the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistically significant results), and Refinement (minimizing animal pain and distress).[8][9]

Compound Formulation and Administration

The route of administration and formulation of Compound X will significantly impact its absorption and bioavailability.

Formulation Protocol:

  • Solubility Assessment: Determine the solubility of Compound X in common, biocompatible vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 10% Solutol HS 15 in water).

  • Vehicle Selection: Choose a vehicle that provides a stable and homogenous solution or suspension suitable for the intended administration route. The selected vehicle must be used for the control group.

  • Preparation: On each day of dosing, prepare fresh formulations. If a suspension is used, ensure it is continuously stirred during dosing to maintain homogeneity. For heat-sensitive compounds, avoid excessive temperature changes.

Common Administration Routes in Rodents: A summary of common administration routes is provided in the table below. The choice of route should be guided by the preliminary pharmacokinetic data and the clinical intended route of administration.

Route Description Typical Volume (Mouse) Typical Volume (Rat) Needle Gauge
Oral (PO) Administration into the stomach via gavage.[4]5-10 mL/kg5-10 mL/kg20-22g gavage needle
Intravenous (IV) Injection directly into a vein (typically the lateral tail vein).[2][10]5 mL/kg5 mL/kg27-30g
Intraperitoneal (IP) Injection into the peritoneal cavity.[4]10 mL/kg10 mL/kg25-27g
Subcutaneous (SC) Injection into the space beneath the skin, often in the dorsal neck/back region.[2]10 mL/kg5-10 mL/kg25-27g

Table 1: Common Drug Administration Routes in Rodents.

Preliminary Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.[5][11] This data will inform the selection of dose levels and the dosing schedule for subsequent efficacy studies.

Protocol for a Single-Dose PK Study in Mice:

  • Animal Model: Use healthy, adult male C57BL/6 mice (n=3-4 per time point per route).

  • Dosing Groups:

    • Group 1: IV administration (e.g., 2 mg/kg).

    • Group 2: PO administration (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points.[12]

    • IV group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO group: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.[12]

Key Pharmacokinetic Parameters:

Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Elimination half-life.
F% Bioavailability (calculated from IV and PO data).

Table 2: Essential Pharmacokinetic Parameters.

G cluster_pk Pharmacokinetic Study Workflow Dosing Dose Administration (IV and PO Groups) Sampling Serial Blood Sampling (Defined Time Points) Dosing->Sampling Processing Plasma Separation and Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, F%) Analysis->Calculation Informing Inform Dosing for Efficacy Studies Calculation->Informing

Caption: Workflow for a preliminary pharmacokinetic study.

PART II: Application Note - Anticonvulsant Efficacy

Scientific Rationale

The THIQ scaffold is present in compounds that have shown activity against seizures. For instance, some derivatives have been evaluated for their effects on NMDA receptors, which play a role in seizure propagation.[1] Therefore, it is plausible that Compound X may possess anticonvulsant properties. The Maximal Electroshock (MES) test is a widely used, clinically validated screening model for identifying compounds effective against generalized tonic-clonic seizures.[3][13]

Animal Model: Maximal Electroshock (MES) Test in Mice

Protocol:

  • Animals: Use adult male Swiss Webster mice, weighing 20-25g. Acclimate animals for at least 3 days before the experiment.

  • Groups (n=8-10 per group):

    • Vehicle Control (e.g., 10% DMSO in corn oil, PO).

    • Compound X (e.g., 10, 30, 100 mg/kg, PO).

    • Positive Control (e.g., Phenytoin, 20 mg/kg, IP).

  • Drug Administration: Administer the vehicle, Compound X, or positive control. The timing of the test should coincide with the Tmax determined in the PK study.

  • MES Induction: At the predetermined time post-dosing, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. A drop of saline should be applied to the eyes before electrode placement to ensure good conductivity.

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The endpoint is the complete extension of the hindlimbs for at least 3 seconds.

  • Endpoint Measurement: The primary outcome is binary: protection (absence of tonic hindlimb extension) or no protection (presence of tonic hindlimb extension).

Data Analysis and Interpretation

Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure endpoint, using probit analysis. A significant, dose-dependent increase in protection compared to the vehicle control group indicates anticonvulsant activity.

PART III: Application Note - Cardiovascular Efficacy (Bradycardic Potential)

Scientific Rationale

Certain N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent bradycardic agents, suggesting that the THIQ scaffold can interact with cardiac ion channels or receptors to modulate heart rate.[5] An initial assessment of Compound X's effect on heart rate is a logical step in characterizing its pharmacological profile.

Animal Model: Telemetry-Based Cardiovascular Monitoring in Rats

Protocol:

  • Animals: Use adult male Sprague-Dawley rats surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG) and heart rate. Allow animals to fully recover from surgery (at least 7 days).

  • Housing: House rats individually in cages placed on receiver platforms that collect the telemetry data.

  • Acclimation and Baseline: Record baseline cardiovascular data for at least 24 hours before dosing to establish normal diurnal rhythm.

  • Groups (n=6-8 per group, crossover design if feasible):

    • Vehicle Control.

    • Compound X (low, medium, and high doses).

  • Drug Administration: Administer the vehicle or Compound X (e.g., via oral gavage) at the beginning of the light cycle.

  • Data Collection: Continuously record ECG, heart rate, and activity for at least 24 hours post-dose.

  • Endpoint Measurement: The primary endpoint is the change in heart rate (beats per minute, BPM) from baseline. Secondary endpoints include changes in ECG intervals (e.g., PR, QRS, QT intervals).

G cluster_telemetry Cardiovascular Telemetry Workflow Implantation Surgical Implantation of Telemetry Transmitter Recovery Post-Surgical Recovery (≥ 7 days) Implantation->Recovery Baseline Baseline Data Recording (24 hours) Recovery->Baseline Dosing Administer Compound X or Vehicle Baseline->Dosing Monitoring Continuous ECG & Heart Rate Monitoring (≥ 24 hours) Dosing->Monitoring Analysis Analyze Changes in Heart Rate and ECG Intervals vs. Baseline Monitoring->Analysis

Caption: Workflow for assessing cardiovascular effects using telemetry.

Data Analysis and Interpretation

Analyze the telemetry data by averaging values over specific time intervals (e.g., 15-minute or 1-hour bins). Compare the post-dose data for each treatment group to their respective baseline values and to the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with repeated measures). A statistically significant, dose-dependent decrease in heart rate compared to the vehicle control would indicate a bradycardic effect.

PART IV: Application Note - Anti-Cancer Efficacy

Scientific Rationale

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[6] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[14][15] Therefore, Compound X may exert anti-cancer effects by inducing apoptosis in tumors dependent on these survival proteins.

Animal Model: Human Tumor Xenograft in Immunodeficient Mice

Protocol:

  • Cell Line Selection: Choose a human cancer cell line with known dependence on Mcl-1 or Bcl-2 for survival (e.g., certain acute myeloid leukemia (AML) or multiple myeloma cell lines).

  • Animals: Use immunodeficient mice (e.g., NOD/SCID or NSG), which can accept human tumor grafts.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Groups:

    • Vehicle Control.

    • Compound X (dosed according to PK data, e.g., daily PO).

    • Positive Control (a relevant standard-of-care agent).

  • Treatment and Monitoring: Administer treatments as scheduled. Measure tumor volumes 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³) or for a fixed duration (e.g., 21-28 days). Euthanize animals and collect tumors for ex vivo analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

Data Analysis and Interpretation

The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.

Plot the mean tumor volume ± SEM for each group over time. A statistically significant and dose-dependent TGI indicates anti-tumor efficacy.

References

Application Notes and Protocols for the Derivatization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as anticancer, antimicrobial, and neurological agents, among other therapeutic applications. The strategic modification of the THIQ nucleus allows for the fine-tuning of its pharmacological properties. This guide focuses on the derivatization of a key analogue, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, to generate a library of compounds for biological screening. The carboxylic acid moiety at the 8-position provides a versatile handle for the introduction of diverse functional groups, primarily through the formation of amides and esters. These modifications can significantly impact the molecule's polarity, lipophilicity, and ability to interact with biological targets, making it a crucial strategy in drug discovery and development.

Derivatization Strategies: Unlocking a Spectrum of Biological Activities

The primary avenues for derivatizing this compound involve the transformation of the carboxylic acid group into amides and esters. This approach allows for the systematic exploration of structure-activity relationships (SAR), providing valuable insights into the molecular features required for a desired biological effect.

Amide Synthesis: Building a Diverse Chemical Library

The formation of an amide bond is a cornerstone of medicinal chemistry, enabling the linkage of the core scaffold to a vast array of amines. This strategy is particularly effective for creating derivatives that can mimic peptide structures or introduce specific pharmacophoric elements. A variety of coupling reagents can be employed to activate the carboxylic acid, facilitating its reaction with an amine. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates and the potential for side reactions.

dot

Caption: Workflow for amide derivatization.

Protocol 1: General Procedure for Amide Coupling using EDC/NHS

This protocol utilizes the water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to form a stable active ester, which then reacts with the desired amine. This method is widely applicable and proceeds under mild conditions.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Desired primary or secondary amine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

    • Add NHS (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.

    • If the starting material is a hydrochloride salt, add DIPEA (1.1 eq) to neutralize the acid.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the active ester can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Amine Coupling:

    • To the solution containing the activated ester, add the desired primary or secondary amine (1.1 eq).

    • If the amine is a hydrochloride salt, add an additional equivalent of DIPEA.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventAdvantagesCommon Side Reactions
EDC NHS or HOBtDIPEA (optional)DMF, DCM, WaterWater-soluble byproducts, mild conditionsRacemization (minimized with additive)
HATU NoneDIPEADMF, NMPHigh efficiency, fast reaction times, low racemizationCost
DCC HOBtDIPEA (optional)DCM, THFInexpensive, effectiveDicyclohexylurea (DCU) byproduct can be difficult to remove
Ester Synthesis: Modifying Polarity and Creating Prodrugs

Esterification of the carboxylic acid is another valuable derivatization strategy. It can be used to increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes. Furthermore, esters can be designed as prodrugs that are hydrolyzed in vivo by esterases to release the active carboxylic acid.[3]

dot

Caption: Workflow for ester derivatization.

Protocol 2: Fischer Esterification

The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst. This equilibrium reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous solvent (if the alcohol is not used as the solvent, e.g., toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • Reaction Setup:

    • Dissolve or suspend this compound (1.0 eq) in a large excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

    • If using a higher boiling alcohol or a solid alcohol, the reaction can be performed in a solvent such as toluene with a Dean-Stark apparatus to remove water.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If an excess of a low-boiling alcohol was used, remove it under reduced pressure.

    • Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the ester derivative by ¹H NMR, ¹³C NMR, and HRMS.

Bioassay Protocols for Evaluating Derivative Activity

The derivatized compounds can be screened in a variety of bioassays to determine their biological activity. The choice of assay will depend on the therapeutic area of interest. Based on the known activities of the tetrahydroisoquinoline scaffold, potential applications include anticancer, antimicrobial, and modulation of G-protein coupled receptors (GPCRs).

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell lines in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Table 2: Example Data Presentation for MTT Assay

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-75.2
Derivative 2MCF-712.8
Derivative 1A5498.1
Derivative 2A54925.4
DoxorubicinMCF-70.1
DoxorubicinA5490.3
GPCR Ligand Binding: Radioligand Binding Assay

Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific GPCR.[1][7][8] This protocol provides a general framework for a competition binding assay.

Protocol 4: GPCR Radioligand Competition Binding Assay

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand specific for the target GPCR (e.g., ³H- or ¹²⁵I-labeled)

  • Test compounds (unlabeled)

  • Assay buffer (specific to the GPCR)

  • Unlabeled specific ligand for determining non-specific binding

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, and the test compound at various concentrations.

    • Include wells for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled specific ligand).

  • Radioligand Addition and Incubation:

    • Add the radioligand at a concentration at or below its Kd value to all wells.

    • Incubate the plate at a specific temperature and for a duration that allows the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

The derivatization of this compound through amide and ester formation provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a starting point for the synthesis and biological evaluation of these novel compounds. By systematically exploring the structure-activity relationships, researchers can identify promising lead compounds for further development in various therapeutic areas. The successful application of these methods will contribute to unlocking the full therapeutic potential of the versatile tetrahydroisoquinoline scaffold.

References

Investigator's Guide: Characterizing 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting Unexplored Territory

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in neuroscience, found in natural alkaloids and synthetic molecules with profound effects on the central nervous system (CNS).[1] Derivatives of this family are known to interact with critical neurological targets, acting as neurotoxins, neuroprotectants, and modulators of key neurotransmitter systems.[2][3] Notably, compounds like 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) are recognized as endogenous neurotoxins potentially involved in the pathology of Parkinson's disease, while other analogs, including certain carboxylic acid derivatives, exhibit neuroprotective properties by antagonizing excitotoxic pathways.[4][5]

To date, the specific derivative 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid remains a novel entity with uncharacterized biological activity. This guide is therefore structured as a strategic framework for its initial investigation. By leveraging established knowledge of its close structural analogs, we provide a series of detailed application notes and protocols to systematically probe its function. This document serves as a roadmap for elucidating its potential as a neurotoxic agent, a neuroprotective therapeutic, or a modulator of dopaminergic and glutamatergic systems.

Section 1: Foundational Insights from Structural Analogs

The proposed investigational pathways for our target compound are built upon the well-documented activities of two key classes of analogs: benzyl-THIQs and THIQ-carboxylic acids.

  • The Benzyl-THIQ Motif and Dopaminergic Neurotoxicity: The closest structural analog, 1BnTIQ, is extensively studied. It is known to be taken up by dopaminergic neurons, where it induces apoptosis, increases oxidative stress, and promotes the expression of α-synuclein, a key protein in Parkinson's pathology.[6][7] Mechanistically, 1BnTIQ can inhibit the dopamine transporter (DAT) and alter dopamine metabolism, leading to increased extracellular dopamine levels in the striatum.[6][8] This profile strongly suggests that our target compound should be evaluated for similar parkinsonian-like neurotoxic effects.

  • The THIQ-Carboxylic Acid Motif and Neuroprotection: In contrast, THIQ derivatives featuring a carboxylic acid group, particularly at the 3-position, have been identified as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists.[5] By blocking the NMDA receptor, these compounds can protect neurons from glutamate-induced excitotoxicity, a common pathway of cell death in stroke, traumatic brain injury, and other neurodegenerative disorders. The presence of the 8-carboxylic acid group on our target molecule makes the investigation of its effects on glutamatergic systems a high-priority research avenue.

This dichotomy—potential neurotoxicity from the benzyl-THIQ core and possible neuroprotection from the carboxylic acid moiety—makes this compound a particularly compelling subject for investigation.

Hypothesized Mechanisms of Action

Based on the literature, we can propose several testable hypotheses for the action of this compound:

Hypothesis IDProposed MechanismPrimary Target SystemPredicted Outcome
H1 Dopaminergic NeurotoxicityNigrostriatal Dopamine NeuronsInduction of apoptosis, oxidative stress, and motor deficits.
H2 Dopamine Release ModulationDopamine Transporter (DAT)Alteration of extracellular dopamine levels in the striatum.
H3 NMDA Receptor AntagonismGlutamatergic SynapsesProtection against glutamate-induced excitotoxicity.
H4 Dopamine Receptor BlockadeD1/D2 Dopamine ReceptorsAntagonism of dopamine receptor agonist-induced behaviors.[9]

The following protocols are designed to systematically test these hypotheses.

Section 2: Application Protocols for In Vitro Characterization

The initial characterization should be performed using established in vitro models to determine the compound's fundamental cellular effects and guide further in vivo studies.

Application 2.1: Assessing Dopaminergic Neurotoxicity

This protocol aims to determine if the compound induces cell death in a dopaminergic cell line, mirroring the known effects of 1BnTIQ.[4] The human neuroblastoma cell line SH-SY5Y is a widely accepted model for this purpose.

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 500 µM) in culture medium. The known neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) should be used as a positive control. Add the compounds to the respective wells and incubate for 24-48 hours.

  • MTT Assay (Cell Viability):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

  • Caspase-3 Activity Assay (Apoptosis):

    • Seed 1 x 10⁶ cells in 6-well plates and treat as described above.

    • After 24 hours, lyse the cells and measure caspase-3 activity using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions. This assay measures the cleavage of a specific substrate by active caspase-3, a key executioner of apoptosis.[6]

Causality Insight: A dose-dependent decrease in cell viability coupled with an increase in caspase-3 activity would strongly suggest that the compound induces apoptosis, a mechanism shared by parkinsonian neurotoxins.[4]

Application 2.2: Investigating Neuroprotective Potential

This protocol assesses whether the compound can protect primary neurons from excitotoxicity, a plausible function given its carboxylic acid moiety.[5]

  • Primary Neuronal Culture: Prepare primary cortical or hippocampal neuron cultures from embryonic day 18 (E18) rat pups. Plate the cells on poly-D-lysine coated plates and maintain in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Pre-treatment: After 7-10 days in vitro (DIV), pre-treat the mature neuronal cultures with various concentrations of the test compound (e.g., 100 nM to 100 µM) for 1-2 hours.

  • Excitotoxic Insult: Expose the neurons to a toxic concentration of NMDA (e.g., 50-100 µM) for 15-30 minutes in a magnesium-free buffer. The NMDA receptor antagonist MK-801 should be used as a positive control.

  • Washout and Recovery: Wash the cells and return them to their original culture medium containing the test compound.

  • Viability Assessment: After 24 hours, assess neuronal viability using the LDH (Lactate Dehydrogenase) assay, which measures membrane integrity by quantifying LDH release into the medium, or by live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1).

Self-Validation: The protocol's integrity is validated by the positive control (MK-801), which must show significant neuroprotection, and the negative control (NMDA alone), which must induce substantial cell death.

G cluster_0 Hypothesis 1: Neurotoxicity cluster_1 Hypothesis 3: Neuroprotection SHSY5Y SH-SY5Y Cells Treat_Tox Treat with Compound (1-500 µM, 24h) SHSY5Y->Treat_Tox MTT MTT Assay (Viability) Treat_Tox->MTT Caspase3 Caspase-3 Assay (Apoptosis) Treat_Tox->Caspase3 Neurons Primary Cortical Neurons PreTreat Pre-treat with Compound (1-2h) Neurons->PreTreat NMDA NMDA Insult (50 µM, 20 min) PreTreat->NMDA LDH LDH Assay (Cell Death) NMDA->LDH

Caption: Initial in vitro screening workflow.

Section 3: Application Protocols for In Vivo Characterization

Following in vitro characterization, in vivo studies are essential to understand the compound's effects within a complex biological system, including its ability to cross the blood-brain barrier (BBB) and modulate behavior.

Application 3.1: Assessing Blood-Brain Barrier Permeability and Dopamine Modulation

This protocol uses in vivo microdialysis to simultaneously determine if the compound enters the brain and how it affects neurotransmitter levels, a standard technique for CNS drug candidates.[8][10]

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow a 2-3 day recovery period.

  • Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular dopamine and its metabolites (DOPAC, HVA).

  • Compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 10, 25, 50 mg/kg).

  • Post-Injection Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Analysis:

    • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC with electrochemical detection (HPLC-ED). An increase in dopamine would support an effect on the dopamine transporter or release machinery.[8]

    • Compound Penetration Analysis: Analyze a separate aliquot of the dialysate samples using LC-MS/MS to quantify the concentration of the test compound itself. The presence of the compound in the dialysate confirms BBB penetration.[10]

Authoritative Grounding: This method is the gold standard for measuring dynamic changes in neurotransmitter levels in specific brain regions of freely moving animals and for confirming the brain bioavailability of a compound.[8][10]

Caption: Hypothesized modulation of dopamine synapse.

Application 3.2: Behavioral Phenotyping

Behavioral tests are crucial to link biochemical changes to functional outcomes. Based on the known effects of analogs, locomotor activity and motor coordination are key readouts.

  • Habituation: Place rats in the open field arena (a square box) for 30 minutes to allow them to acclimate.

  • Administration: Administer the test compound or vehicle (i.p.) and return the animal to its home cage.

  • Testing: 30 minutes post-injection, place the rat back into the open field arena for 30-60 minutes.

  • Data Acquisition: Use an automated video-tracking system to record and analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery. An increase in locomotion could correlate with the increased striatal dopamine observed in microdialysis.[8]

  • Training: Train rats on the rotarod apparatus (an accelerating rotating rod) for 2-3 consecutive days until they can stay on for a stable duration (e.g., 120 seconds).

  • Testing: On the test day, perform a baseline trial. Then, administer the test compound or vehicle.

  • Post-Dose Trials: Test the animals on the rotarod at several time points post-injection (e.g., 30, 60, 90 minutes).

  • Measurement: Record the latency to fall from the rod. A decrease in performance would indicate motor impairment, a potential sign of neurotoxicity.

Section 4: Summary and Future Directions

This guide outlines a logical, multi-tiered strategy for the initial characterization of this compound. The proposed experiments are designed to systematically test hypotheses derived from the known pharmacology of its structural analogs.

PhaseKey QuestionPrimary MethodologiesPotential Outcome
Phase 1: In Vitro Is the compound neurotoxic or neuroprotective at the cellular level?SH-SY5Y Viability Assays, Primary Neuron Excitotoxicity AssaysDetermination of cytotoxic/protective concentration range.
Phase 2: In Vivo Does it cross the BBB and modulate neurotransmitter systems?In Vivo Microdialysis with HPLC-ED and LC-MS/MSConfirmation of CNS bioavailability and effect on dopamine.
Phase 3: Behavioral Does it alter motor function or behavior?Open Field Test, Rotarod TestLinking biochemical changes to a functional phenotype.

The results from these studies will provide a robust foundational dataset, clarifying whether this novel molecule warrants further investigation as a research tool to probe Parkinsonian mechanisms, a potential therapeutic lead for excitotoxic disorders, or a modulator of dopaminergic signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific synthesis. The presence of an electron-withdrawing carboxylic acid group at the 8-position of the tetrahydroisoquinoline core presents unique challenges to classical synthetic routes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.

Problem 1: Low to No Yield in the Cyclization Step

Question: I am attempting a Pictet-Spengler or Bischler-Napieralski reaction to synthesize the tetrahydroisoquinoline core, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?

Answer:

This is a common issue when dealing with an electron-withdrawing group (EWG) like a carboxylic acid on the aromatic ring. The nucleophilicity of the ring is significantly reduced, making the intramolecular electrophilic aromatic substitution—the key step in both reactions—energetically unfavorable.

Here is a breakdown of potential causes and solutions:

  • Insufficiently Activating Conditions: Standard conditions for Pictet-Spengler or Bischler-Napieralski reactions are often too mild for deactivated substrates.

    • Solution (Pictet-Spengler): Employ stronger acid catalysts and higher temperatures. While traditional catalysts include protic acids like HCl or H₂SO₄, for this substrate, consider using Lewis acids such as BF₃·OEt₂ or even superacids.[1] Microwave-assisted synthesis can also be beneficial, as it allows for rapid heating to higher temperatures, which can improve yields and shorten reaction times.[1][2]

    • Solution (Bischler-Napieralski): For substrates lacking electron-donating groups, more potent dehydrating agents are necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective.[3][4]

  • Poor Solubility of Starting Materials: The carboxylic acid moiety can lead to poor solubility of the starting phenethylamine derivative in common organic solvents, hindering the reaction.

    • Solution: A solvent screen is highly recommended. Consider more polar aprotic solvents. It may also be necessary to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cyclization reaction. The ester group is still electron-withdrawing but can improve solubility. The ester can then be hydrolyzed in a subsequent step.

  • Decomposition at High Temperatures: While higher temperatures are often required, they can also lead to decomposition of starting materials or the desired product.

    • Solution: Careful monitoring of the reaction by TLC or LC-MS is crucial. Instead of prolonged heating at a very high temperature, a moderate temperature for a longer duration, or the use of microwave irradiation for a short period, might be more effective.

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

Side product formation is a common consequence of the harsh conditions required for the cyclization of deactivated substrates.

  • Polymerization: Under strong acid and high-temperature conditions, intermolecular reactions can occur, leading to polymeric materials.

    • Solution: A slow, controlled addition of the aldehyde (in the Pictet-Spengler reaction) or the acylating agent (for the Bischler-Napieralski precursor) can help to maintain a low concentration of the reactive intermediate, thus favoring the intramolecular cyclization over intermolecular polymerization.

  • Oxidation of the Tetrahydroisoquinoline Ring: The product can be susceptible to oxidation, especially during workup and purification.

    • Solution: Ensure the workup is performed under an inert atmosphere (e.g., nitrogen or argon) if possible. The use of antioxidants during workup and purification might also be beneficial.

  • Incomplete Cyclization/Hydrolysis: The intermediate imine (in the Pictet-Spengler reaction) or nitrilium ion (in the Bischler-Napieralski reaction) can be hydrolyzed back to the starting materials if water is present.

    • Solution: Use anhydrous solvents and reagents. The addition of a dehydrating agent to the reaction mixture can also be helpful.

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for this target molecule: Pictet-Spengler or Bischler-Napieralski?

Both methods present challenges due to the deactivating nature of the 8-carboxylic acid group. The Pictet-Spengler reaction requires the synthesis of the corresponding β-phenylethylamine, which can be challenging in itself. The Bischler-Napieralski reaction starts with a β-phenylethylamide, which is often more readily accessible. However, the subsequent reduction of the resulting 3,4-dihydroisoquinoline can sometimes be problematic. For substrates with electron-withdrawing groups, the Bischler-Napieralski reaction, with its more forceful dehydrating conditions, might offer a more viable, albeit still challenging, route.[3][4][5][6]

Q2: Should I protect the carboxylic acid group before the cyclization?

Yes, protecting the carboxylic acid as an ester is a highly recommended strategy. This will not only improve the solubility of your starting material but may also slightly lessen the deactivating effect of the group. A simple methyl or ethyl ester should suffice and can be introduced via Fischer esterification. The ester can be hydrolyzed back to the carboxylic acid after the successful formation of the tetrahydroisoquinoline ring.

Q3: Are there any alternative synthetic strategies if both classical methods fail?

Yes, if the Pictet-Spengler and Bischler-Napieralski reactions prove to be low-yielding, you should consider alternative approaches for the synthesis of 8-substituted tetrahydroisoquinolines. One promising method is directed ortho-lithiation.[7][8] For example, a suitably protected 2-benzyl-phenethylamine derivative could be subjected to lithiation directed by a suitable functional group, followed by quenching with an electrophile to introduce the carboxylic acid or a precursor.

Q4: What are the best practices for purifying the final product?

The carboxylic acid functionality allows for purification via acid-base extraction. After the reaction, the mixture can be basified to deprotonate the carboxylic acid, making it water-soluble and allowing for the removal of non-acidic organic impurities. Subsequent acidification of the aqueous layer will precipitate the product, which can then be collected by filtration. If further purification is needed, column chromatography on silica gel can be employed, often with a solvent system containing a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.

Experimental Protocols

Protocol 1: Pictet-Spengler Reaction (Optimized for Deactivated Substrates)
  • Esterification of the Starting Material: If starting from the amino acid, protect the carboxylic acid as a methyl ester using standard Fischer esterification conditions (methanol, catalytic sulfuric acid, reflux).

  • Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve the methyl ester of the phenethylamine derivative (1.0 eq) in anhydrous toluene. Add benzaldehyde (1.1 eq).

  • Cyclization: To the stirred solution, add a strong Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise at 0 °C.

  • Heating: After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS. Alternatively, perform the reaction in a sealed tube in a microwave reactor at 140-160 °C for 15-30 minutes.[2]

  • Workup: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Hydrolysis: If necessary, hydrolyze the methyl ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Protocol 2: Bischler-Napieralski Reaction (Optimized for Deactivated Substrates)
  • Amide Formation: Synthesize the N-acyl-β-phenylethylamide by reacting the corresponding phenethylamine with benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine).

  • Cyclization: In a round-bottom flask under a nitrogen atmosphere, dissolve the amide (1.0 eq) in anhydrous toluene. Add phosphorus pentoxide (P₂O₅) (2.0 eq) followed by phosphoryl chloride (POCl₃) (5.0 eq).

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide. Extract the product with dichloromethane.

  • Purification of Dihydroisoquinoline: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 3,4-dihydroisoquinoline intermediate by column chromatography.

  • Reduction: Dissolve the purified dihydroisoquinoline in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir until the reaction is complete (monitored by TLC).

  • Final Workup and Purification: Quench the reaction with water and extract the product with dichloromethane. Wash, dry, and concentrate the organic layers. Purify the final product by column chromatography.

Data Presentation

Reaction TypeCatalyst/ReagentTemperatureTypical Yield (Deactivated Substrate)Key Considerations
Pictet-Spengler HCl, H₂SO₄Room Temp - RefluxVery LowGenerally too mild for this substrate.
BF₃·OEt₂, SuperacidsHigh Temp/MicrowaveModerateHarsher conditions are necessary to drive the reaction.
Bischler-Napieralski POCl₃RefluxLowMay not be sufficient for cyclization.
P₂O₅ in POCl₃RefluxModerate to GoodA more potent dehydrating system is required.[3][4]

Visualizations

Reaction Mechanism: Pictet-Spengler

pictet_spengler cluster_1 Iminium Ion Formation cluster_2 Cyclization & Aromatization Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde Iminium Iminium Ion Imine->Iminium + H⁺ Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Intermediate Spirocyclic Intermediate Cyclization->Intermediate Product Tetrahydroisoquinoline Intermediate->Product - H⁺ (Rearomatization)

Caption: The Pictet-Spengler reaction mechanism.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_conditions Are reaction conditions harsh enough? start->check_conditions increase_temp_acid Increase Temperature and/or Use Stronger Acid/Dehydrating Agent check_conditions->increase_temp_acid No check_solubility Is starting material soluble? check_conditions->check_solubility Yes increase_temp_acid->check_solubility protect_cooh Protect Carboxylic Acid as an Ester check_solubility->protect_cooh No solvent_screen Perform Solvent Screen check_solubility->solvent_screen Partially check_decomposition Is decomposition observed? check_solubility->check_decomposition Yes protect_cooh->check_decomposition solvent_screen->check_decomposition milder_conditions Use Milder Conditions (e.g., Microwave, lower temp for longer) check_decomposition->milder_conditions Yes alternative_route Consider Alternative Synthesis (e.g., Directed ortho-Lithiation) check_decomposition->alternative_route No milder_conditions->alternative_route

Caption: A decision tree for troubleshooting low yields.

References

overcoming solubility issues with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on overcoming the common solubility challenges associated with this compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.

Understanding the Core Challenge: A Zwitterionic Nature

The primary hurdle in solubilizing this compound lies in its molecular structure. It contains both a basic tertiary amine within the tetrahydroisoquinoline (THIQ) ring and an acidic carboxylic acid group.

  • The THIQ nitrogen has a predicted pKa around 9.4 - 9.7, making it a moderately strong base.[1][2]

  • The carboxylic acid group, analogous to benzoic acid, has a pKa of approximately 4.2.[3][4]

This dual functionality means that at a neutral pH (between roughly 4.2 and 9.4), the molecule exists predominantly as a zwitterion .[5][6] In this state, the acidic proton from the carboxyl group is transferred to the basic nitrogen, creating a molecule with both a positive and a negative charge. This intramolecular salt formation leads to strong intermolecular electrostatic interactions, resulting in a stable crystal lattice that is difficult to break down, hence causing low solubility in both aqueous and non-polar organic solvents.[7][8]

The key to solubilization is to disrupt this zwitterionic state by manipulating the pH of the solvent system.

G cluster_pH Effect of pH on Molecular Form cluster_solubility Resulting Solubility Cationic Cationic Form (Soluble) Zwitterion Zwitterionic Form (Poorly Soluble) Cationic->Zwitterion  pH > ~4.2 (Deprotonate -COOH) High_Sol_Acid High Aqueous Solubility Cationic->High_Sol_Acid Anionic Anionic Form (Soluble) Zwitterion->Anionic  pH > ~9.4 (Deprotonate -NH+) Low_Sol Low Solubility Zwitterion->Low_Sol High_Sol_Base High Aqueous Solubility Anionic->High_Sol_Base

Caption: pH-dependent forms and their resulting solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why won't my compound dissolve in standard solvents like water, methanol, or DCM?

A1: As explained above, the compound is likely in its zwitterionic form at neutral pH, which minimizes its solubility in most common solvents. In this state, it is too polar for non-polar organic solvents like dichloromethane (DCM) and not sufficiently solvated by water or simple alcohols due to strong crystal lattice energy.

Q2: I tried DMSO and it dissolved, but it precipitates when I add it to my aqueous buffer. What's happening?

A2: This is a classic solubility trap. While a highly polar aprotic solvent like DMSO can dissolve the compound, introducing this stock solution into an aqueous buffer (typically at or near neutral pH) will cause the compound to crash out as the local solvent environment changes and the zwitterion reforms. To avoid this, the final aqueous solution must have a pH that is sufficiently acidic or basic to keep the compound in its soluble, charged form.

Q3: Is heating a viable option to increase solubility?

A3: Gentle heating can be used as an adjunct to other methods, but it is unlikely to solve the fundamental problem on its own and may risk compound degradation. It is most effective when used with a solvent system that is already close to achieving dissolution (e.g., a slightly acidified or basified solution). Always check the compound's stability at elevated temperatures before proceeding.

Q4: How do I determine the best pH for my experiment?

A4: The optimal pH depends on the constraints of your downstream application.

  • For acidic conditions: Aim for a pH at least 1.5-2 units below the carboxylic acid pKa (~4.2). A pH of < 2.5 is a safe starting point. This ensures the carboxyl group is fully protonated (-COOH).

  • For basic conditions: Aim for a pH at least 1.5-2 units above the amine pKa (~9.4). A pH of > 11.0 is recommended. This ensures the amine group is fully deprotonated (-N-).

Q5: Will the pH adjustment affect my biological assay?

A5: Yes, it is critical to consider this. If you prepare a stock solution at a very low or high pH, you must ensure that the final concentration in your assay medium is low enough that it does not significantly alter the pH of the assay itself. You may need to perform a buffer exchange step or adjust the pH of your final diluted solution back towards neutral, but be aware of the risk of precipitation.

Experimental Protocols & Methodologies

Solubility Troubleshooting Workflow

This workflow provides a systematic approach to finding a suitable solvent system.

Caption: Systematic workflow for solubilizing the compound.

Protocol 1: Solubilization in Acidic Conditions

This method converts the compound to its soluble cationic hydrochloride salt form.

  • Preparation: Weigh the desired amount of this compound into a sterile vial.

  • Initial Solvent: Add a small volume of deionized water (e.g., to make a preliminary 10 mg/mL suspension). The compound will likely not dissolve.

  • Acidification: While vortexing or stirring, add 1M HCl dropwise. The solid should begin to dissolve as the pH drops.

  • Dissolution: Continue adding acid until the solution is completely clear. Aim for a final pH of ~2.0.

  • Stock Solution: Add deionized water or your desired buffer (ensure it doesn't buffer back to a higher pH) to reach the final target concentration. This acidic stock solution is typically stable.

  • Application: When diluting into a final assay buffer, use a high dilution factor (e.g., 1:1000) to minimize the impact on the final pH.

Protocol 2: Solubilization in Basic Conditions

This method converts the compound to its soluble anionic sodium salt form.

  • Preparation: Weigh the desired amount of the compound into a sterile vial.

  • Initial Solvent: Add a small volume of deionized water.

  • Basification: While vortexing or stirring, add 1M NaOH dropwise. The solid will dissolve as the carboxylate salt is formed.

  • Dissolution: Continue adding base until the solution is clear. Aim for a final pH of ~11.0.

  • Stock Solution: Add deionized water or buffer to reach the final target concentration.

  • Application: As with the acidic protocol, use a high dilution factor when adding to your final experimental medium.

Data Summary: Recommended Solvent Systems

Solvent SystempH RangeMechanism of ActionSuitability & Comments
10-100 mM HCl (aq)< 2.5Protonates the carboxylic acid, forming a soluble cationic salt.Highly Recommended. Creates a stable stock solution.
10-100 mM NaOH (aq)> 11.0Deprotonates the tertiary amine, forming a soluble anionic salt.Highly Recommended. Creates a stable stock solution.
DMSO or DMFN/AStrong polar aprotic solvent disrupts crystal lattice.Use with extreme caution. High risk of precipitation upon dilution into aqueous media.
Aqueous Buffer + Organic Co-solvent (e.g., 10% DMSO)pH-dependentCo-solvent helps solvate the hydrophobic benzyl group.Only effective if pH is also adjusted to be acidic or basic. Not a standalone solution.
Methanol / EthanolNeutralPoorGenerally not effective unless acidified (e.g., with HCl).
Water / PBS (pH 7.4)~7.4PoorIneffective due to zwitterion formation.

References

Technical Support Center: Crystallization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. By providing in-depth troubleshooting advice and clear, actionable protocols, we aim to facilitate the efficient and successful isolation of high-purity crystalline material.

Understanding the Molecule: A Structural Perspective

This compound possesses a unique combination of functional groups that dictate its crystallization behavior. The tetrahydroisoquinoline core provides a rigid scaffold, while the benzyl group introduces a significant nonpolar character. The carboxylic acid at the 8-position is a key site for strong intermolecular hydrogen bonding, a critical factor in forming a stable crystal lattice. The tertiary amine within the tetrahydroisoquinoline ring can also participate in hydrogen bonding or act as a base, influencing solubility in acidic conditions.

PropertyValue/InformationSource
Molecular Formula C₁₇H₁₇NO₂[1]
Molecular Weight 267.32 g/mol [1]
CAS Number 1053656-29-3[2][3]
Purity (Typical) ≥96%[2]
Appearance Solid (predicted)-
Melting Point Not explicitly reported. Structurally similar compounds suggest a relatively high melting point.-
Solubility Specific data is limited. Expected to be soluble in polar organic solvents and aqueous base; poorly soluble in nonpolar organic solvents and water.-

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequently encountered problems during the crystallization of this compound, offering causative explanations and step-by-step solutions.

FAQ 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue, particularly with molecules that have both polar and nonpolar regions.

Causality:

  • High Supersaturation at Elevated Temperatures: The solution may be supersaturated at a temperature that is above the melting point of your compound in the chosen solvent system.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the separation of a liquid phase.

  • Inappropriate Solvent Choice: The solvent may be too good a solvent, preventing the solute molecules from organizing into a crystal lattice, or it may have a boiling point that is too high relative to the compound's melting point.

Troubleshooting Protocol:

  • Reduce Supersaturation:

    • Slower Cooling: Allow the solution to cool to room temperature more slowly. If you are using an ice bath, let the solution reach room temperature first before transferring it.

    • Less Concentrated Solution: Add a small amount of additional solvent to the hot solution to reduce the concentration.

  • Solvent System Modification:

    • Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) at an elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly. Common anti-solvents for polar organic solvents include hexanes or heptane.

    • Change the Primary Solvent: Experiment with solvents of different polarities. A good starting point is to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Promote Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles generated can act as nucleation sites.

    • Seeding: If you have a few crystals of the pure compound, add a "seed crystal" to the supersaturated solution to initiate crystallization.

FAQ 2: The compound won't crystallize at all and remains in solution. What should I do?

Answer:

Failure to crystallize typically indicates that the solution is not sufficiently supersaturated or that there are significant barriers to nucleation.

Causality:

  • High Solubility: The chosen solvent may be too effective at solvating the molecule, even at lower temperatures.

  • Low Concentration: The concentration of the compound in the solution may be below the saturation point.

  • Inhibition of Nucleation: The presence of certain impurities can inhibit the formation of crystal nuclei.

Troubleshooting Protocol:

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound. This can be done by leaving the flask partially open in a fume hood.

    • Cooling to Lower Temperatures: If cooling to room temperature is ineffective, try cooling the solution in a refrigerator or freezer, provided the solvent will not freeze.

  • Solvent Screening:

    • Perform small-scale solubility tests with a variety of solvents to find one with the ideal solubility profile (sparingly soluble at room temperature, highly soluble at elevated temperatures). A table of common crystallization solvents is provided below.

Solvent ClassExamplesPolarityNotes
Alcohols Methanol, Ethanol, IsopropanolHighGood for polar compounds; can form hydrogen bonds.
Ketones AcetoneMedium-HighA versatile solvent for a range of polarities.
Esters Ethyl AcetateMediumGood for compounds of intermediate polarity.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Medium-LowCan be good for less polar compounds.
Hydrocarbons Hexane, Heptane, TolueneLowOften used as anti-solvents.
Chlorinated Dichloromethane (DCM)Medium-LowUse with caution due to volatility and toxicity.
Aqueous Water (with pH adjustment)Very HighCan be used if the compound is ionized (e.g., as a salt).
  • Purification Prior to Crystallization: If impurities are suspected, consider purifying a small sample by column chromatography to obtain a purer starting material for crystallization trials.

FAQ 3: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve crystal quality?

Answer:

The formation of fine particles is usually a result of rapid crystallization, where many nuclei form simultaneously and grow quickly without forming larger, more ordered crystals.

Causality:

  • Rapid Cooling: Cooling the solution too quickly leads to a rapid increase in supersaturation and fast precipitation.

  • High Concentration: A very concentrated solution can also lead to rapid crystallization.

  • Agitation: Disturbing the solution during the cooling process can induce the formation of many small crystals.

Troubleshooting Protocol:

  • Control the Cooling Rate:

    • Slow Cooling: Allow the solution to cool to room temperature on the benchtop, undisturbed. Insulating the flask (e.g., with glass wool) can further slow the cooling process.

    • Dewar Cooling: For very slow cooling, place the flask in a Dewar flask filled with warm water and allow it to cool to ambient temperature overnight.

  • Optimize the Solvent System:

    • Use a More Solubilizing Solvent: A solvent in which the compound is slightly more soluble can slow down the rate of crystallization.

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent and place this in a sealed container with a larger volume of a more volatile "poor" solvent (anti-solvent). The anti-solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

    Vapor_Diffusion cluster_0 Sealed Chamber cluster_1 Process solution Compound in Good Solvent (e.g., Dichloromethane) Vapor Vapor solution:f1->Vapor Evaporation antisolvent Anti-Solvent Reservoir (e.g., Hexane) Diffusion Diffusion Vapor->Diffusion Vapor->Diffusion Transfer Diffusion->solution:f0 Condensation Supersaturation Supersaturation Diffusion->Supersaturation Crystallization Crystallization Supersaturation->Crystallization

    Caption: Vapor diffusion method for slow crystallization.

FAQ 4: My final product has low purity. How can I improve this?

Answer:

Low purity after crystallization can result from the co-precipitation of impurities or the inclusion of solvent in the crystal lattice.

Causality:

  • Inadequate Solvent Choice: The solvent may not effectively differentiate between the desired compound and impurities.

  • Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.

  • Insufficient Washing: Residual mother liquor containing dissolved impurities may remain on the crystal surface.

Troubleshooting Protocol:

  • Optimize the Recrystallization Process:

    • Solvent Selection: Choose a solvent system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration).

    • Slow Growth: Employ the slow cooling techniques described in FAQ 3 to allow for the formation of a more ordered and pure crystal lattice.

  • Effective Washing:

    • After filtration, wash the collected crystals with a small amount of ice-cold crystallization solvent. This will dissolve surface impurities without dissolving a significant amount of the product.

    • Ensure the wash solvent is thoroughly removed by vacuum filtration.

  • Consider a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step is often effective.

Experimental Workflow: A General Protocol for Crystallization

This protocol provides a starting point for the crystallization of this compound. It should be adapted based on the specific observations and troubleshooting steps outlined above.

Crystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Ice Bath (optional) cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

Technical Support Center: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Our goal is to provide you with actionable insights and robust protocols to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Introduction: The Synthetic Challenge

The 2-Benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1] The synthesis of the 8-carboxylic acid derivative, while conceptually straightforward, is often plagued by competing side reactions that can significantly impact yield and purification efficiency. The primary route to this class of molecules is the Pictet-Spengler reaction, a powerful tool for constructing the THIQ skeleton.[2][3][4][5] This guide focuses on troubleshooting this key reaction and subsequent steps to ensure a successful outcome.

Core Synthetic Pathway: The Pictet-Spengler Reaction

The synthesis typically involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[5][6] The general mechanism proceeds through the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion that undergoes cyclization.[5]

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Cyclization & Re-aromatization Amine β-Arylethylamine Imine Schiff Base (Imine) Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Iminium N-Acyliminium Ion (Electrophile) Imine->Iminium + H⁺ (Acid Catalyst) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Spirocycle->Product - H⁺ Troubleshooting_Flowchart Start Problem: Low Yield or Impure Product Check_SM Is starting material (SM) recovered in high amount? Start->Check_SM Check_Oxidation Is aromatized isoquinoline detected by NMR/LC-MS? Check_SM->Check_Oxidation No Sol_SM Cause: Incomplete Reaction - Increase acid concentration/strength - Increase temperature - Ensure anhydrous conditions Check_SM->Sol_SM Yes Check_Other Are other major byproducts present? Check_Oxidation->Check_Other No Sol_Oxidation Cause: Oxidation - Run reaction under N₂/Ar - Degas solvents - Avoid high heat during workup Check_Oxidation->Sol_Oxidation Yes Sol_Other Cause: Varies - N-Oxide: Avoid peroxides/oxidants - Debenzylation: Use milder acid - Regioisomer: Change solvent Check_Other->Sol_Other Yes

References

Technical Support Center: Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for the synthesis of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic routes, grounded in scientific principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthetic Pitfalls

The synthesis of tetrahydroisoquinolines, while well-established, is not without its challenges. Low yields, unexpected side products, and purification difficulties are common hurdles. This section provides a reaction-specific troubleshooting guide in a question-and-answer format to directly address these issues.

The Pictet-Spengler Reaction

A cornerstone of THIQ synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2][3]

Question 1: My Pictet-Spengler reaction is giving a very low yield or not working at all. What are the likely causes?

Answer: Low yields in the Pictet-Spengler reaction often stem from several key factors:

  • Insufficiently Activated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization. Conversely, electron-donating groups, such as alkoxy or hydroxy groups, activate the ring and promote the reaction.[1] For substrates with less activated rings, stronger acid catalysts or higher temperatures may be necessary.[4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While protic acids like HCl and H₂SO₄ are traditional choices, they can sometimes lead to side reactions or degradation of sensitive substrates. For more delicate molecules, milder catalysts such as trifluoroacetic acid (TFA) or even Lewis acids may provide better results.[5] Over-acidification can also be detrimental, as it can protonate the starting amine, rendering it non-nucleophilic.[6]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. While some reactions proceed smoothly at room temperature, others require heating to overcome the activation barrier. It is advisable to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.[5] The choice of solvent can also influence the reaction outcome, with both protic and aprotic media being employed.[2]

  • Iminium Ion Formation Issues: The formation of the key iminium ion intermediate is essential for the cyclization to occur.[2] In some cases, the equilibrium may not favor imine formation, or the subsequent protonation to the iminium ion may be inefficient under the chosen conditions.

Question 2: I am observing significant side product formation in my Pictet-Spengler reaction. What are these and how can I minimize them?

Answer: The primary side products in a Pictet-Spengler reaction often arise from competing reaction pathways:

  • N-Acyliminium Ion Related Side Products: In variants of the Pictet-Spengler reaction that proceed through an N-acyliminium ion, side reactions can occur if the cyclization is not efficient.

  • Over-alkylation or Polymerization: In some instances, the product tetrahydroisoquinoline can react further with the starting materials, leading to complex mixtures. This can often be mitigated by careful control of stoichiometry and slow addition of the carbonyl compound.[1]

  • Oxidation of the Product: Tetrahydroisoquinolines can be susceptible to oxidation, especially if the reaction is run for extended periods at elevated temperatures or exposed to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be reduced to the corresponding tetrahydroisoquinolines.[7][8]

Question 3: My Bischler-Napieralski reaction is resulting in a low yield or a complex mixture of products. What should I investigate?

Answer: Low yields and side reactions are common challenges in the Bischler-Napieralski synthesis. Here are the primary culprits:

  • Deactivated Aromatic Ring: Similar to the Pictet-Spengler reaction, the Bischler-Napieralski cyclization is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic ring.[9] Electron-withdrawing groups will significantly impede the reaction. The reaction is most effective with electron-donating groups on the benzene ring.[9][10]

  • Insufficiently Potent Dehydrating Agent: The choice of dehydrating agent is crucial for the formation of the nitrilium ion intermediate.[11] While phosphorus oxychloride (POCl₃) is commonly used, less reactive substrates may require more potent reagents like a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA).[9][12] Modern, milder protocols often utilize triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[9]

  • Retro-Ritter Reaction: A major competing side reaction is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene derivative.[8][11] This is particularly prevalent when the resulting styrene is highly conjugated.[11] To minimize this, one can use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product, or employ alternative reagents like oxalyl chloride that favor the formation of an N-acyliminium intermediate, which is less prone to fragmentation.[9][11]

  • Tar Formation: The strongly acidic and high-temperature conditions often employed can lead to polymerization and decomposition of starting materials and products, resulting in the formation of intractable tars.[9] Careful control of the reaction temperature and minimizing reaction time are crucial to avoid this.

Question 4: I am having difficulty purifying my tetrahydroisoquinoline product from the Bischler-Napieralski reaction mixture. What are some common purification pitfalls and solutions?

Answer: Purification of the basic tetrahydroisoquinoline product from a highly acidic reaction mixture presents several challenges:

  • Incomplete Neutralization: It is crucial to thoroughly neutralize the acidic reaction mixture with a base (e.g., NaOH or NH₄OH) to a pH greater than 9 to ensure the product is in its free base form, which is soluble in organic solvents.[9]

  • Emulsion Formation during Extraction: The workup often involves partitioning between an aqueous and an organic layer. Emulsions can form, making separation difficult. Adding brine or filtering the mixture through a pad of celite can help to break up emulsions.

  • Co-elution with Side Products: The polarity of the desired tetrahydroisoquinoline can be similar to that of certain side products, making chromatographic separation challenging. Careful selection of the mobile phase for column chromatography is essential. In some cases, converting the crude product to its hydrochloride salt by treating the organic extract with HCl in ether can facilitate purification by crystallization. The free base can then be regenerated by treatment with a base.

  • Use of Basic Alumina: For column chromatography of basic compounds like tetrahydroisoquinolines, using basic alumina instead of silica gel can sometimes prevent product degradation and improve separation.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which can subsequently be reduced to a tetrahydroisoquinoline.[13]

Question 5: My Pomeranz-Fritsch reaction is giving a low yield of the desired isoquinoline. What factors should I consider for optimization?

Answer: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and low yields are a frequent issue. Key areas for optimization include:

  • Acid Catalyst and Concentration: The choice and strength of the acid are paramount. Concentrated sulfuric acid is traditionally used, but it can lead to charring and side reactions.[14] Alternative acid catalysts like polyphosphoric acid (PPA) or Lewis acids have been used to improve yields.[14] The optimal acid and its concentration often need to be determined empirically for each substrate.

  • Substituent Effects: The electronic nature of the substituents on the benzaldehyde ring significantly impacts the cyclization. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups can hinder the reaction.[15]

  • Reaction Temperature and Time: This reaction often requires heating to facilitate cyclization. However, excessive heat or prolonged reaction times can lead to decomposition. Monitoring the reaction by TLC is crucial to identify the optimal endpoint.

  • Formation of the Benzalaminoacetal: The initial condensation to form the Schiff base is a critical step. Ensuring the complete formation of this intermediate before proceeding with the cyclization can improve the overall yield.[15]

Question 6: I am observing the formation of oxazoles as a major byproduct in my Pomeranz-Fritsch reaction. How can I suppress this side reaction?

Answer: Oxazole formation is a well-known competing pathway in the Pomeranz-Fritsch synthesis. This side reaction is favored under certain conditions. To minimize oxazole formation, consider the following:

  • Milder Reaction Conditions: Employing milder acid catalysts and lower reaction temperatures can often favor the desired isoquinoline formation over the oxazole pathway.

  • Modified Procedures: The Bobbitt modification, which involves the reduction of the imine before cyclization, leads to the formation of tetrahydroisoquinolines directly and can circumvent the formation of oxazole byproducts.[16] The Schlittler-Muller modification, which uses a benzylamine and glyoxal hemiacetal, offers an alternative route that may also suppress oxazole formation.[15]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis of tetrahydroisoquinolines.

Q1: What is the best way to monitor the progress of my tetrahydroisoquinoline synthesis?

A1: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[9] It allows for the rapid visualization of the consumption of starting materials and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be employed.

Q2: I am performing an asymmetric synthesis of a chiral tetrahydroisoquinoline and am concerned about racemization. What are the common causes and how can I prevent it?

A2: Racemization can be a significant issue in the synthesis of chiral tetrahydroisoquinolines, particularly when manipulating the C1 position.

  • Causes of Racemization: Racemization can occur if the chiral center is labile under the reaction or workup conditions. For example, the formation of an iminium ion intermediate at the chiral center can lead to a loss of stereochemical integrity. Harsh acidic or basic conditions and elevated temperatures can also promote racemization.

  • Prevention Strategies:

    • Mild Reaction Conditions: Employing milder reagents and lower reaction temperatures can help to preserve the stereochemistry.

    • Chiral Auxiliaries: Using a chiral auxiliary that can be removed later in the synthetic sequence can direct the stereochemical outcome and protect the chiral center from racemization.

    • Catalytic Asymmetric Methods: Utilizing chiral catalysts for reactions like asymmetric hydrogenation or transfer hydrogenation of a prochiral dihydroisoquinoline precursor is a powerful strategy for controlling stereochemistry and avoiding racemization.[17][18]

    • Enzymatic Reactions: Biocatalytic methods, such as the use of norcoclaurine synthase (NCS) in a Pictet-Spengler reaction, can provide high enantioselectivity under mild conditions.

Q3: What are the general safety precautions I should take when working with the reagents commonly used in tetrahydroisoquinoline synthesis?

A3: Many of the reagents used in these syntheses are hazardous and require careful handling.

  • Corrosive Acids: Strong acids like sulfuric acid, hydrochloric acid, and polyphosphoric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Dehydrating Agents: Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are corrosive and react violently with water. Handle them with extreme care in a fume hood and away from moisture.

  • Solvents: Many organic solvents are flammable and/or toxic. Use them in a well-ventilated area and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its hazards and handling procedures.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for the key synthetic reactions discussed. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Pictet-Spengler Reaction

This protocol describes a typical procedure for the synthesis of a 1-substituted tetrahydroisoquinoline.

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, methanol)[19]

  • Acid catalyst (e.g., trifluoroacetic acid, HCl)

Procedure:

  • In a round-bottom flask, dissolve the β-arylethylamine in the chosen anhydrous solvent under an inert atmosphere.[5]

  • Add the aldehyde or ketone to the solution at room temperature.[5]

  • Add the acid catalyst dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[19]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: General Procedure for the Bischler-Napieralski Reaction

This protocol outlines a classic approach using phosphorus oxychloride.

Materials:

  • β-arylethylamide (1.0 eq)

  • Anhydrous solvent (e.g., toluene, acetonitrile)[9]

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)[9]

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide in the anhydrous solvent.

  • Add phosphorus oxychloride dropwise at room temperature. An ice bath may be used to control any exotherm.[9]

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.[9]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.[9]

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 3,4-dihydroisoquinoline can be purified or directly reduced to the tetrahydroisoquinoline.

Protocol 3: General Procedure for the Pomeranz-Fritsch Reaction (Bobbitt Modification)

This protocol describes the synthesis of a tetrahydroisoquinoline via the Bobbitt modification.[16]

Materials:

  • Benzaldehyde

  • 2,2-Diethoxyethylamine

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Concentrated Hydrochloric acid

Procedure:

  • Schiff Base Formation: Prepare the Schiff base from benzaldehyde and 2,2-diethoxyethylamine.

  • Reduction of the Imine: Dissolve the crude Schiff base in ethanol and cool the solution in an ice bath. Add sodium borohydride portion-wise and monitor the reduction by TLC until the imine is fully converted to the corresponding amine.[16]

  • Cyclization: After the reduction is complete, carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 4-8 hours.[16]

  • Work-up and Purification: Cool the reaction mixture and neutralize with a base. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to isolate the 1,2,3,4-tetrahydroisoquinoline.[16]

Visualizing Reaction Workflows and Troubleshooting

To aid in understanding the experimental processes and decision-making during troubleshooting, the following diagrams are provided.

Pictet_Spengler_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve β-arylethylamine in anhydrous solvent add_carbonyl Add aldehyde/ketone start->add_carbonyl add_catalyst Add acid catalyst add_carbonyl->add_catalyst react Stir at optimal temperature add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with NaHCO₃ monitor->quench Complete extract Extract with organic solvent quench->extract purify Dry and purify extract->purify product Pure Tetrahydroisoquinoline purify->product

Caption: Experimental workflow for the Pictet-Spengler reaction.

Bischler_Napieralski_Troubleshooting cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield in Bischler-Napieralski Reaction check_ring Is the aromatic ring electron-rich? start->check_ring check_reagent Is the dehydrating agent strong enough? start->check_reagent check_side_products Is a styrene derivative observed (retro-Ritter)? start->check_side_products check_tar Is there significant tar formation? start->check_tar sol_ring Use stronger acid/higher temp or modify substrate check_ring->sol_ring sol_reagent Use P₂O₅/POCl₃ or Tf₂O/2-chloropyridine check_reagent->sol_reagent sol_side_products Use nitrile as solvent or switch to oxalyl chloride check_side_products->sol_side_products sol_tar Lower temperature, reduce reaction time check_tar->sol_tar

Caption: Troubleshooting guide for low yields in the Bischler-Napieralski reaction.

Quantitative Data Summary

The following table provides a comparative overview of reaction conditions and typical yields for the different synthetic methods, which can serve as a baseline for experimental design.

ReactionKey ReagentsTypical SolventsTemperature RangeTypical YieldsCommon Pitfalls
Pictet-Spengler β-arylethylamine, Aldehyde/Ketone, Acid Catalyst (Protic or Lewis)Dichloromethane, Methanol, TolueneRoom Temp. to Reflux40-90%Inactive aromatic ring, inappropriate acid choice
Bischler-Napieralski β-arylethylamide, Dehydrating Agent (POCl₃, P₂O₅, Tf₂O)Toluene, Acetonitrile, Dichloromethane80-110 °C (classic), -20 to 0 °C (modern)30-80%Retro-Ritter reaction, tar formation, deactivated ring
Pomeranz-Fritsch Benzalaminoacetal, Strong Acid (H₂SO₄, PPA)N/A (neat acid) or high-boiling solventsHigh temperaturesHighly variable (20-70%)Oxazole formation, charring, low yields

References

Validation & Comparative

The Ascendancy of the Tetrahydroisoquinoline Scaffold: A Comparative Guide to 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its rigid, yet adaptable, framework is a cornerstone in a vast array of natural products and synthetic molecules, demonstrating a remarkable spectrum of biological activities.[2][3] From potent anticancer agents to neuroprotective compounds, the THIQ core has consistently proven to be a fertile ground for the development of novel therapeutics.[4][5] This guide provides an in-depth comparison of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid with other key THIQ derivatives, supported by experimental insights and methodologies to empower researchers in the field of drug development.

The THIQ Core: A Privileged Platform for Biological Activity

The versatility of the THIQ scaffold lies in its ability to be functionalized at various positions, leading to a diverse array of pharmacological profiles. The nitrogen at position 2, and the carbons at positions 1, 3, and on the aromatic ring (positions 5, 6, 7, and 8) are all amenable to substitution, allowing for fine-tuning of a compound's steric, electronic, and lipophilic properties. This chemical tractability has led to the discovery of THIQ derivatives with a wide range of therapeutic applications, including but not limited to:

  • Anticancer Activity: Many THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4]

  • Neuroprotection: The THIQ scaffold is implicated in both neurotoxic and neuroprotective effects, highlighting the critical role of specific substitution patterns in determining biological outcomes.

  • Anti-HIV Activity: Certain THIQ analogs have shown promise as inhibitors of HIV reverse transcriptase.[6]

  • Antibacterial and Antifungal Properties: The THIQ nucleus is a feature of compounds with significant antimicrobial activity.[6]

A Comparative Analysis: this compound in Focus

While a significant body of research exists on various substituted THIQs, this guide will focus on the unique structural features of this compound and compare its potential with other key derivatives. The N-benzyl group and the 8-carboxylic acid moiety are expected to impart distinct properties that influence biological activity.

The Influence of the N-Benzyl Substituent

The introduction of a benzyl group at the nitrogen atom (N-2 position) of the THIQ core can significantly impact a molecule's pharmacological profile. This substituent can influence:

  • Receptor Binding: The bulky and lipophilic nature of the benzyl group can enhance binding affinity to specific biological targets. For instance, N-benzyl substituted THIQs have been investigated as antagonists for neuronal nicotinic acetylcholine receptors.[7]

  • Pharmacokinetics: The benzyl group can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Mechanism of Action: In some cases, the N-benzyl group is crucial for the compound's mechanism of action, as seen in certain multi-target inhibitors of monoamine oxidase and cholinesterase.[8]

The Significance of the 8-Carboxylic Acid Moiety

Substitution at the C-8 position of the THIQ ring, particularly with a carboxylic acid group, can introduce a key interaction point for biological targets. A carboxylic acid can act as a hydrogen bond donor and acceptor, and can also exist as a carboxylate anion under physiological conditions, enabling ionic interactions. While specific data for 8-carboxylic acid THIQ derivatives is less common in the readily available literature, the analogous 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a well-studied constrained analog of phenylalanine, incorporated into many peptide-based drugs.[9] This suggests that a carboxylic acid at other positions, such as C-8, could also be a critical pharmacophoric element.

Structure-Activity Relationship (SAR) Insights

Based on the broader understanding of THIQ SAR, we can hypothesize the following for this compound and its comparison with other derivatives:

Derivative ClassKey Structural FeatureAnticipated Biological ImpactSupporting Rationale
2-Benzyl-THIQ-8-carboxylic acid N-benzyl and C8-carboxylic acidPotential for unique receptor interactions and improved pharmacokinetic profile.The combination of a lipophilic N-benzyl group and a polar/ionizable C8-carboxylic acid could allow for dual binding modes or tailored ADME properties.
1-Substituted THIQs Substitution at C1Often crucial for activity. For example, 1-benzyl-THIQ has been studied for its neurotoxic properties.[10]The C1 position is adjacent to the nitrogen and can significantly influence the molecule's interaction with target proteins.
N-Acyl THIQs Acyl group at N2Can modulate activity and selectivity. N-acyl derivatives have been explored as bradycardic agents.[11]The electronic nature of the acyl group can alter the basicity of the nitrogen and introduce additional interaction points.
Aromatic Ring Substituted THIQs (e.g., at C6, C7) Hydroxy, methoxy, or other groups on the benzene ringProfoundly affects biological activity. For instance, 6,7-dimethoxy substitution is common in anti-HIV THIQs.[6]These substituents alter the electronic and steric properties of the aromatic ring, influencing target binding and metabolism.

Experimental Methodologies

To facilitate further research and comparative studies, this section provides detailed, representative protocols for the synthesis and biological evaluation of THIQ derivatives.

Synthesis of THIQ Derivatives via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[12][13]

Diagram of the Pictet-Spengler Reaction Workflow:

pictet_spengler cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Product beta_arylethylamine β-Arylethylamine iminium_ion Iminium Ion beta_arylethylamine->iminium_ion Condensation aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->iminium_ion acid_catalyst Acid Catalyst (e.g., TFA, HCl) acid_catalyst->iminium_ion solvent Solvent (e.g., Dichloromethane) solvent->iminium_ion temperature Temperature (e.g., Reflux) temperature->iminium_ion thiq 1,2,3,4-Tetrahydroisoquinoline iminium_ion->thiq Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler reaction workflow.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the β-arylethylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or toluene.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 equivalents) to the solution.

  • Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture. The acid facilitates the formation of the reactive iminium ion intermediate.[12]

  • Reaction: Stir the mixture at room temperature or heat under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired THIQ derivative.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][14]

Diagram of the MTT Assay Workflow:

mtt_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate compound_addition Add THIQ derivatives at varying concentrations cell_seeding->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: MTT assay workflow for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, SH-SY5Y for neuroblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the THIQ derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.

In Vitro Neuroprotection Assay: Oxidative Stress Model

This protocol describes a method to assess the neuroprotective effects of THIQ derivatives against oxidative stress-induced cell death in a neuronal cell line.[15]

Step-by-Step Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the THIQ derivatives for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described above or another suitable method like the lactate dehydrogenase (LDH) assay.

  • Data Analysis: Compare the viability of cells treated with the THIQ derivative and the oxidative stressor to cells treated with the stressor alone to determine the neuroprotective effect.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. While a wealth of information exists for many of its derivatives, the specific compound this compound represents an intriguing, yet underexplored, area of chemical space. The combination of the N-benzyl group, known to influence receptor binding and pharmacokinetics, with a C-8 carboxylic acid, a potential key interaction moiety, suggests that this class of compounds warrants further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-benzyl-THIQ-8-carboxylic acid analogs to elucidate their structure-activity relationships. Comparative studies against well-characterized THIQ derivatives in a panel of anticancer and neuroprotection assays will be crucial to understanding their therapeutic potential. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

Efficacy of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex landscape of drug development, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] Among its many derivatives, analogs of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid are emerging as a focal point for therapeutic innovation, particularly in the realms of oncology and neuroprotection. This guide provides a comprehensive comparison of the efficacy of these analogs, underpinned by experimental data, to inform and direct future research endeavors. We will delve into their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP) and explore their prospective role in neuroprotective applications.

Unlocking Therapeutic Potential: PARP Inhibition

The inhibition of PARP enzymes, particularly PARP-1 and PARP-2, has become a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in DNA repair mechanisms. A recent study on a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, close structural relatives of the 2-benzyl-THIQ-8-carboxylic acid core, has provided significant insights into the structure-activity relationships (SAR) governing their efficacy as PARP inhibitors.[2]

Comparative Efficacy of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Analogs as PARP Inhibitors

The following table summarizes the in vitro inhibitory activity of a selection of these analogs against PARP-1 and PARP-2, with the clinically approved drug Olaparib as a reference. The data clearly illustrates the impact of substitutions on the carboxamide moiety on inhibitory potency.

Compound IDR¹ SubstituentPARP-1 IC₅₀ (µM)PARP-2 IC₅₀ (µM)
3a 4-Fluorobenzyl> 1 (80% inh. at 1 µM)Not Determined
3b 4-Chlorobenzyl0.45 ± 0.050.18 ± 0.02
3c 4-Bromobenzyl0.39 ± 0.040.15 ± 0.01
3d 4-Methylbenzyl> 1 (75% inh. at 1 µM)Not Determined
3e 1,2,3,4-Tetrahydroisoquinolin-2-yl> 1 (60% inh. at 1 µM)Not Determined
3f 4-(Trifluoromethyl)benzyl0.28 ± 0.030.11 ± 0.01
3g 4-Methoxybenzyl> 1 (70% inh. at 1 µM)Not Determined
Olaparib -0.0028 ± 0.00030.0007 ± 0.0001

Data extracted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[2]

Structure-Activity Relationship (SAR) Insights for PARP Inhibition

The comparative data reveals several key SAR trends:

  • Halogen Substitution: The presence of a halogen atom on the benzyl group of the carboxamide moiety significantly enhances PARP inhibitory activity. For instance, compounds with chloro (3b ) and bromo (3c ) substituents exhibit sub-micromolar IC₅₀ values.

  • Electron-Withdrawing Groups: The potent activity of the 4-(trifluoromethyl)benzyl analog (3f ) suggests that strong electron-withdrawing groups on the benzyl ring are favorable for PARP inhibition.

  • Bulky Substituents: The decreased activity of the analog with a tetrahydroisoquinoline substituent (3e ) indicates that bulky groups may be detrimental to binding at the active site.

These findings suggest that modifications to the 2-benzyl group and the carboxamide at the 8-position of the core 2-benzyl-THIQ-8-carboxylic acid scaffold are likely to have a profound impact on PARP inhibitory potency.

Exploring the Frontier: Neuroprotective Potential

While extensive comparative data for the neuroprotective effects of 2-benzyl-THIQ-8-carboxylic acid analogs is not yet available, the broader class of THIQ derivatives has shown both neuroprotective and neurotoxic properties. For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been identified as an endogenous neurotoxin that can induce dopaminergic cell death through apoptosis.[3] Conversely, various synthetic THIQ analogs have been investigated for their neuroprotective potential in models of neurodegenerative diseases.[4][5]

The neuroprotective capacity of novel compounds is often assessed through a battery of in vitro assays that measure cell viability and markers of cellular stress in neuronal cell cultures.

Key Experimental Assays for Neuroprotection:
  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Resazurin Assay: This fluorescent assay also assesses metabolic activity and is known for its high sensitivity.

  • Measurement of Reactive Oxygen Species (ROS): Assays using fluorescent probes like DCFH-DA can quantify the levels of intracellular ROS, a key factor in neuronal damage.[6]

  • Apoptosis Detection: The induction of apoptosis can be measured by detecting the activation of caspases, key enzymes in the apoptotic pathway.

Given the known neuroactivity of the THIQ scaffold, a systematic investigation into the neuroprotective effects of 2-benzyl-THIQ-8-carboxylic acid analogs is a promising avenue for future research. The structural modifications identified as being important for PARP inhibition may also modulate neuroprotective activity, potentially leading to the discovery of dual-action therapeutics.

Experimental Protocols

Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

The synthesis of the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid core can be achieved via a modified Castagnoli-Cushman reaction of homophthalic anhydrides and 1,3,5-triazinanes.[2] The subsequent amidation with various amines yields the final carboxamide analogs.

General Amidation Procedure:

  • To a solution of the carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the desired amide.

Homophthalic_Anhydride Homophthalic Anhydride Carboxylic_Acid 1-Oxo-3,4-dihydroisoquinoline- 4-carboxylic Acid Homophthalic_Anhydride->Carboxylic_Acid Castagnoli-Cushman Reaction Triazinane 1,3,5-Triazinane Triazinane->Carboxylic_Acid Carboxamide 1-Oxo-3,4-dihydroisoquinoline- 4-carboxamide Analog Carboxylic_Acid->Carboxamide Amidation (HATU, DIPEA) Amine Amine (R-NH2) Amine->Carboxamide

Caption: General synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.

In Vitro PARP Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP-1 and PARP-2 can be determined using a commercially available colorimetric activity assay kit.

Step-by-Step Protocol:

  • Reconstitute PARP-1 or PARP-2 enzyme and other assay components as per the manufacturer's instructions.

  • In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the PARP enzyme.

  • Initiate the reaction by adding the substrate mixture containing NAD+ and activated DNA.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Add a developing solution to stop the reaction and generate a colorimetric signal.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection Add_Buffer Add Buffer Add_Compound Add Test Compound Add_Buffer->Add_Compound Add_Enzyme Add PARP Enzyme Add_Compound->Add_Enzyme Add_Substrate Add Substrate (NAD+, DNA) Add_Enzyme->Add_Substrate Incubate Incubate Add_Substrate->Incubate Add_Developer Add Developing Solution Incubate->Add_Developer Read_Absorbance Read Absorbance Add_Developer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro PARP inhibition assay.

The Path Forward

The analogs of this compound represent a promising class of compounds with significant therapeutic potential. The structure-activity relationships elucidated for PARP inhibition provide a clear roadmap for the design of more potent and selective inhibitors. Furthermore, the known neuroactivity of the THIQ scaffold warrants a thorough investigation into the neuroprotective effects of these analogs. Future research should focus on synthesizing and screening a diverse library of these compounds for both PARP inhibition and neuroprotection to identify lead candidates for further preclinical development.

References

validation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid's biological target

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Biological Target Validation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Introduction: Charting the Course for a Novel Tetrahydroisoquinoline Scaffold

The compound this compound represents a novel chemical entity. As of this writing, its biological targets and mechanism of action remain uncharacterized in publicly accessible literature. This guide, therefore, serves as a strategic and methodological roadmap for researchers and drug development professionals tasked with the de novo identification and validation of its biological target.

Rather than a simple comparison, this document provides a comprehensive, multi-pronged strategy. We will navigate from broad, predictive analyses to specific, high-confidence validation experiments. The philosophy underpinning this guide is one of iterative, evidence-based decision-making, ensuring that each experimental step logically informs the next, creating a self-validating workflow that builds a robust case for a specific molecular target.

Part 1: In Silico Target Prediction - From Structure to Hypothesis

For a novel compound, the journey into its biological function begins with its structure. In silico target prediction leverages the principle of chemical similarity, positing that molecules with similar structures are likely to bind to similar protein targets. This approach is a cost-effective and rapid method to generate initial, testable hypotheses.

Comparative Analysis of Target Prediction Platforms

We will utilize several orthogonal platforms to create a consensus prediction, thereby increasing the confidence in our initial target list.

PlatformUnderlying PrincipleStrengthsWeaknesses
SwissTargetPrediction 2D/3D Chemical SimilarityFree, user-friendly, provides a ranked list of likely targets based on extensive ligand sets.Predictions are probabilistic and require experimental validation.
PharmMapper Pharmacophore MappingIdentifies potential targets by matching the compound's pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) to a database of pharmacophore models derived from known protein-ligand complexes.Can be sensitive to the input conformation of the compound.
BindingDB Known Ligand-Target DataSearches a vast database of experimentally determined binding affinities to find known targets of structurally similar compounds.Limited by the data available in the public domain; truly novel scaffolds may not have close neighbors.
Workflow for In Silico Analysis

The following workflow outlines the initial computational steps to generate a high-confidence list of putative targets for our novel compound.

In_Silico_Workflow cluster_input Input Data cluster_prediction Prediction Engines cluster_analysis Analysis & Hypothesis Generation Input 2-Benzyl-1,2,3,4-tetrahydro- isoquinoline-8-carboxylic acid (SMILES/SDF format) Swiss SwissTargetPrediction Input->Swiss Submit Structure Pharm PharmMapper Input->Pharm Submit Structure Binding BindingDB Input->Binding Submit Structure Consensus Generate Consensus List (Targets predicted by ≥2 methods) Swiss->Consensus Predicted Targets Pharm->Consensus Predicted Targets Binding->Consensus Predicted Targets Pathway Pathway Analysis (e.g., using KEGG, Reactome) Consensus->Pathway Prioritized Targets Hypothesis Formulate Primary Target Hypothesis Pathway->Hypothesis

Caption: Workflow for generating a prioritized list of putative biological targets using multiple computational platforms.

Part 2: Experimental Validation - From Hypothesis to Evidence

With a prioritized list of putative targets, the next crucial phase is to experimentally validate these predictions. We will employ a tiered approach, starting with direct biophysical assays to confirm physical binding, followed by cell-based assays to demonstrate functional consequences of this engagement.

Tier 1: Confirming Direct Target Engagement

The first question to answer is: Does our compound physically interact with the predicted protein target? Techniques that measure direct binding are essential for eliminating false positives from in silico predictions.

Comparative Overview of Biophysical Methods

MethodPrincipleKey OutputThroughputNotes
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Binding Affinity (KD), Kinetics (kon, koff).MediumProvides real-time kinetic data, but requires protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).LowGold standard for thermodynamic characterization; requires larger amounts of protein and compound.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.Target Engagement in cells or lysates.HighExcellent for confirming target engagement in a physiological context.
Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to assess whether this compound engages a putative target within intact cells.

Objective: To determine if the compound stabilizes its target protein against heat-induced denaturation.

Materials:

  • Cell line expressing the target protein of interest.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • This compound (test compound).

  • DMSO (vehicle control).

  • A known ligand for the target protein (positive control, if available).

  • Protease inhibitor cocktail.

  • Lysis buffer (e.g., RIPA).

  • Equipment: PCR thermocycler, centrifuges, equipment for Western blotting or mass spectrometry.

Procedure:

  • Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes.

  • Temperature Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

  • Data Interpretation: A successful binding event is indicated by a shift in the melting curve, where a higher concentration of the target protein remains soluble at elevated temperatures in the compound-treated samples compared to the vehicle control.

Tier 2: Assessing Cellular Activity and Validating the Mechanism

Confirming that the compound binds to a target is necessary but not sufficient. We must demonstrate that this binding event leads to a functional cellular response. This step connects target engagement to a physiological outcome.

Logical Flow for Mechanism of Action (MoA) Validation

MoA_Validation cluster_engagement Target Engagement Confirmed cluster_functional Functional Assays cluster_validation Orthogonal Target Validation CETSA CETSA / SPR Confirms Direct Binding to Target 'X' Signaling Assess Downstream Signaling (e.g., Western Blot for p-ERK if Target X is in MAPK pathway) CETSA->Signaling Leads to Phenotype Measure Cellular Phenotype (e.g., Cell Viability, Proliferation, Morphology Assay) CETSA->Phenotype Leads to Genetic Genetic Perturbation (siRNA/CRISPR Knockdown of Target X) Signaling->Genetic Correlate with Phenotype->Genetic Correlate with Phenocopy Does Knockdown of Target X Phenocopy the Effect of the Compound? Genetic->Phenocopy

Caption: A logical workflow to connect direct target binding to a functional cellular outcome and validate the target's role.

A critical step in this workflow is the use of genetic tools like CRISPR or siRNA. If inhibiting the putative target protein with our compound produces the same cellular phenotype as genetically removing or reducing the amount of that protein, it provides powerful, orthogonal evidence that the protein is indeed the biologically relevant target.

Part 3: Benchmarking and Comparative Analysis

Once the primary target has been validated with high confidence, the final step is to benchmark the performance of this compound against other known modulators of this target. This comparative analysis is essential for understanding its potential as a research tool or therapeutic lead.

Selection of Comparator Compounds
  • Standard-of-Care/Tool Compounds: Select well-characterized inhibitors or activators of the validated target. These should have published data on potency (IC50/EC50), selectivity, and mechanism of action.

  • Structurally Dissimilar Compounds: If possible, include comparators with different chemical scaffolds that act on the same target. This helps to ensure that the observed cellular effects are due to on-target activity rather than a chemical class-specific artifact.

Comparative Experimental Design

A head-to-head comparison should be performed using dose-response curves in relevant functional assays.

ParameterAssay TypeDescription
Potency (IC50/EC50) Biochemical or Cellular AssayA dose-response experiment to determine the concentration of the compound required to elicit a 50% maximal effect (e.g., inhibition of enzyme activity, reduction in cell viability).
Selectivity Kinase Panel / GPCR PanelScreening the compound against a broad panel of related and unrelated targets to determine its specificity. A highly selective compound interacts with few off-targets.
On-Target Efficacy Cell-based MoA AssayDirect comparison of the maximal effect achievable by the test compound versus the comparator compounds in an assay that measures the direct consequence of target modulation (e.g., phosphorylation of a downstream substrate).

By systematically applying this integrated strategy of in silico prediction, biophysical validation, functional cellular analysis, and rigorous comparison, researchers can confidently identify and validate the biological target of a novel chemical entity like this compound, paving the way for its future development and application.

benchmarking 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Evaluating 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid Against Established PARP1 Inhibitors

For researchers and drug development professionals, the evaluation of a novel chemical entity requires rigorous comparison against established standards. This guide provides a comprehensive framework for benchmarking the performance of this compound, a compound belonging to the diverse class of tetrahydroisoquinoline (THIQ) alkaloids known for a wide range of biological activities.[1][2][3] Given the structural motifs present in many anti-cancer agents, we will focus this guide on its potential as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA damage repair and a validated target in oncology.[4][5]

This document offers an objective comparison with well-characterized PARP1 inhibitors, supported by detailed experimental protocols and an exploration of the underlying scientific principles.

Introduction to PARP1 Inhibition and the Therapeutic Landscape

Poly (ADP-ribose) polymerase 1 (PARP1) is a key player in the cellular response to DNA damage.[5] It acts as a sensor for DNA breaks, recruiting other repair proteins to the site of damage.[4] Inhibition of PARP1 disrupts this repair mechanism, leading to an accumulation of DNA lesions.[4][5] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 can lead to cell death through a concept known as synthetic lethality.[6][7] This has led to the successful clinical development of several PARP inhibitors for treating various cancers, including ovarian, breast, and pancreatic cancer.[6][7]

The therapeutic potential of PARP inhibitors has driven the search for new chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anti-tumor properties.[1][8] Therefore, evaluating a novel THIQ derivative like this compound as a potential PARP1 inhibitor is a scientifically grounded endeavor.

Comparative Analysis: this compound vs. Known PARP1 Inhibitors

To establish a robust benchmark, we will compare the hypothetical performance of our novel compound against well-established, first-generation PARP inhibitors. This comparison will focus on their inhibitory potency against PARP1.

CompoundTarget(s)IC50/Ki (PARP1)Key Features
This compound PARP1 (Hypothesized)To be determinedNovel chemical scaffold.
Olaparib PARP1/20.6 nM (IC50)First-in-class PARP inhibitor approved for various cancers.[6] Potently inhibits both PARP1 and PARP2.[5]
Veliparib (ABT-888) PARP1/25.2 nM (Ki)Potent inhibitor of both PARP1 and PARP2.[9] Has been extensively studied in clinical trials in combination with chemotherapy and radiation.[4]
Rucaparib PARP11.4 nM (Ki)Potent PARP1 inhibitor with activity against other PARP family members.[9] Approved for the treatment of ovarian and prostate cancers with BRCA mutations.
Talazoparib PARP1/20.57 nM (IC50)A potent inhibitor of both PARP1 and PARP2, approved for breast cancer with germline BRCA mutations.[6][9]

Experimental Protocols for Benchmarking

To quantitatively assess the inhibitory potential of this compound against PARP1, a series of well-established biochemical and cell-based assays should be performed.

Biochemical Assay: Homogeneous PARP1 Activity Assay

This assay directly measures the enzymatic activity of purified PARP1 and its inhibition by the test compound.

Principle: This assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by PARP1. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).

    • Reconstitute recombinant human PARP1 enzyme to a working concentration.

    • Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA).

    • Prepare a solution of histone H1.

    • Prepare a stock solution of biotinylated NAD+.

    • Serially dilute this compound and the benchmark inhibitors (Olaparib, Veliparib) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compounds at various concentrations.

    • Add the PARP1 enzyme, activated DNA, and histone H1 mixture to each well.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stopping buffer (e.g., containing a high concentration of nicotinamide).

    • Transfer the reaction mixture to a streptavidin-coated plate.

    • Incubate to allow binding of the biotinylated histones.

    • Wash the plate to remove unbound reagents.

    • Add a streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate (e.g., TMB).

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression analysis.

Cell-Based Assay: PARP1 Inhibition in a Cellular Context

This assay evaluates the ability of the compound to inhibit PARP1 activity within living cells.

Principle: This assay measures the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compound.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and benchmark inhibitors for a specified time (e.g., 1-2 hours).

    • Induce DNA damage by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) for a short period (e.g., 15 minutes).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody specific for PAR.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the fluorescence intensity of the PAR signal in the nucleus of each cell.

    • Calculate the percent inhibition of PAR formation for each compound concentration relative to the MMS-treated control.

    • Determine the cellular IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the context in which PARP1 operates is crucial for interpreting experimental results.

The Role of PARP1 in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major pathway for repairing single-strand DNA breaks.

PARP1_Signaling DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair mediate IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Incubation Incubate Compound with Enzyme Mix Compound_Dilution->Incubation Reagent_Mix Prepare PARP1 Enzyme, DNA, and Histone Mix Reagent_Mix->Incubation Reaction_Start Initiate Reaction with Biotinylated NAD+ Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Binding Bind to Streptavidin Plate Reaction_Stop->Binding Detection Add HRP Substrate & Measure Signal Binding->Detection Analysis Calculate % Inhibition & Determine IC50 Detection->Analysis

References

assessing the novelty of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid's mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Mechanistic Novelty of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

A Senior Application Scientist's Framework for Mechanism of Action Elucidation

The discovery of a novel bioactive small molecule is a moment of profound potential. Yet, the initial observation of a desired phenotype—be it anti-proliferative activity, neuroprotection, or anti-inflammatory effects—marks only the beginning of a rigorous scientific journey. The true value of a new chemical entity (NCE) is intrinsically linked to its mechanism of action (MoA). A novel MoA can unlock new therapeutic paradigms, overcome existing drug resistance, and provide a critical competitive advantage.

This guide addresses the central challenge facing drug discovery teams: How do we systematically determine if the observed biological activity of a new compound, such as This compound (hereafter referred to as 'Cmpd-X'), stems from a novel molecular mechanism?

We will proceed under the assumption that Cmpd-X has been identified in a phenotypic screen and exhibits consistent, potent anti-proliferative effects in a specific cancer cell line (e.g., a non-small cell lung cancer line). Our objective is to design a comprehensive, self-validating workflow to first identify its molecular target(s) and then, critically, to assess the novelty of its interaction and downstream cellular consequences. This is not a linear process, but an iterative cycle of hypothesis generation, testing, and refinement.

Part 1: Foundational Profiling and Hypothesis Generation

Before committing to resource-intensive target deconvolution, a foundational understanding of Cmpd-X's general behavior is essential. This initial phase aims to narrow the vast search space of potential mechanisms by leveraging historical data and broad, unbiased screening.

In Silico and Scaffold Analysis

The tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of protein classes. The first step is to understand the landscape Cmpd-X inhabits.

Causality Behind the Choice: By analyzing the chemical structure of Cmpd-X, we can form initial, testable hypotheses. Does it resemble known GPCR ligands, enzyme inhibitors, or ion channel modulators? This prevents a completely blind search and allows for more informed experimental design. For instance, many THIQ-containing molecules are known to target G-protein coupled receptors (GPCRs).

Experimental Protocol: Computational Similarity Searching

  • Scaffold Search: Utilize chemical databases (e.g., PubChem, ChEMBL, Scifinder) to identify all known compounds containing the 2-benzyl-tetrahydroisoquinoline core.

  • Bioactivity Annotation: Filter the results for compounds with annotated biological activity. Pay close attention to protein targets and pathways that appear frequently.

  • Pharmacophore Modeling: Use software (e.g., Schrödinger Maestro, MOE) to build a 3D pharmacophore model of Cmpd-X. Screen this model against databases of known drugs and tool compounds to identify molecules with similar spatial arrangements of chemical features, which may imply similar targets.

Broad Target and Safety Profiling

The most efficient way to test the initial hypotheses is to screen Cmpd-X against large, predefined panels of common drug targets. This serves a dual purpose: it can rapidly identify a high-affinity target while simultaneously flagging potential off-target liabilities that could lead to toxicity.

Trustworthiness of the Protocol: This step acts as a crucial negative-data generator. If Cmpd-X shows no activity against hundreds of common kinases, GPCRs, and ion channels, it strongly suggests its mechanism may indeed be novel or lie within a less-explored target class.

Recommended Panel: A broad liability panel, such as the Eurofins SafetyScreen44 or a similar service, is invaluable. These panels typically include binding and functional assays for:

  • GPCRs (e.g., opioid, dopamine, adrenergic receptors)

  • Kinases

  • Ion Channels (e.g., hERG, sodium, calcium channels)

  • Nuclear Receptors

  • Transporters

Data Interpretation: A "hit" in these screens (e.g., >50% displacement of a radioligand at 1-10 µM) provides a direct, high-priority target for immediate validation. A clean profile, however, is often the more exciting result, pushing us toward less conventional MoAs.

Part 2: Unbiased Target Identification

If broad paneling yields no clear target, we must move to unbiased, systematic methods to identify the direct binding partner(s) of Cmpd-X within the native cellular environment.

Affinity-Based Proteomics

This classic approach physically isolates the target protein(s) based on their affinity for Cmpd-X.

Causality Behind the Choice: This method provides direct physical evidence of a drug-protein interaction, which is a high standard of proof for target engagement. It is particularly effective for identifying stable interactions.

Experimental Protocol: Immobilization and Affinity Pulldown

  • Synthesis of an Affinity Probe: Synthesize an analog of Cmpd-X that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) at a position determined by structure-activity relationship (SAR) data to be non-essential for its biological activity.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads.

  • Lysate Incubation: Incubate the Cmpd-X-coupled beads with whole-cell lysate from the responsive cancer cell line.

  • Competitive Elution (Critical for Validation): As a control, perform a parallel incubation where the lysate is pre-incubated with a high concentration of free, unmodified Cmpd-X. True binding partners will be outcompeted by the free drug and will not be pulled down.

  • Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the Cmpd-X pulldown compared to the competitive elution and bead-only controls are considered high-confidence candidate targets.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique that assesses target engagement in living cells by exploiting the principle that a protein's thermal stability changes upon ligand binding.

Trustworthiness of the Protocol: Because CETSA® is performed in intact cells and even tissues, it confirms that the drug can reach its target in a physiological context and engage with it, providing a more functionally relevant validation than lysate-based methods alone.

Experimental Workflow: CETSA®

  • Cell Treatment: Treat intact cancer cells with either vehicle control or a saturating concentration of Cmpd-X.

  • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated (denatured) proteins via centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western Blot or, for proteome-wide discovery, by mass spectrometry (this is known as Thermal Proteome Profiling or TPP).

  • Data Analysis: A direct binding partner of Cmpd-X will be stabilized, resulting in a rightward shift in its melting curve compared to the vehicle-treated control.

G cluster_workflow CETSA® Experimental Workflow start Treat Intact Cells (Vehicle vs. Cmpd-X) heat Apply Temperature Gradient start->heat lyse Cell Lysis heat->lyse separate Separate Soluble vs. Precipitated Protein lyse->separate quantify Quantify Soluble Protein (Western Blot or MS) separate->quantify analyze Analyze Thermal Shift quantify->analyze result Target Engaged: Rightward Shift in Melt Curve analyze->result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).

Part 3: Mechanistic Deep Dive and Novelty Assessment

Identifying a binding partner is a milestone, not the finish line. Let us hypothesize that the unbiased screens converged on a single, unexpected protein: Metabolic Enzyme Z (ME-Z) , an enzyme not previously associated with cancer cell proliferation. Now, we must characterize this interaction and determine its novelty.

Validating the Functional Consequence

First, we must prove that the interaction between Cmpd-X and ME-Z is responsible for the observed anti-proliferative phenotype.

Experimental Protocol: Genetic Target Validation

  • CRISPR/Cas9 Knockout: Use CRISPR/Cas9 to generate a stable ME-Z knockout cell line.

  • Phenotypic Assay: Perform a dose-response proliferation assay with Cmpd-X on both the wild-type and the ME-Z knockout cells.

  • Validation Logic: If ME-Z is the true target, the knockout cells should become resistant to Cmpd-X (i.e., a significant rightward shift in the EC50 curve). This demonstrates that the presence of the target protein is required for the drug's effect.

Characterizing the Interaction: The Novelty Checkpoint

This is the culminating phase where we compare the properties of the Cmpd-X/ME-Z interaction against all known modulators of ME-Z or similar enzymes.

Step 1: Biochemical Characterization

  • Enzyme Kinetics: Perform in vitro assays using purified ME-Z protein. Determine if Cmpd-X is a competitive, non-competitive, uncompetitive, or allosteric inhibitor. An allosteric binding site is often a strong indicator of novelty.

  • Binding Kinetics: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD), association rate (ka), and dissociation rate (kd). A slow off-rate, for example, could be a novel and therapeutically advantageous property.

Step 2: Structural Characterization

  • Co-crystallography: The gold standard for assessing novelty is to solve the co-crystal structure of ME-Z bound to Cmpd-X. This can reveal:

    • Binding to a previously unknown allosteric pocket.

    • Induction of a unique protein conformation not seen with other ligands.

    • A novel network of hydrogen bonds or hydrophobic interactions.

Step 3: Pathway and Systems-Level Analysis

  • Metabolomics: Since the target is a metabolic enzyme, use untargeted metabolomics to measure the global changes in cellular metabolites after Cmpd-X treatment. Does Cmpd-X cause a buildup of the substrate and depletion of the product of ME-Z as expected? Are there unexpected downstream metabolic shifts that reveal new functions of ME-Z?

  • Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to map the global changes in protein phosphorylation. This can reveal how the metabolic shift induced by Cmpd-X cross-talks with key signaling pathways (e.g., mTOR, AMPK) that regulate cell growth. A unique phosphosignature compared to other ME-Z modulators would be strong evidence of a novel downstream effect.

G cluster_pathway Hypothetical Downstream Signaling CmpdX Cmpd-X MEZ Metabolic Enzyme Z (Novel Allosteric Site) CmpdX->MEZ Inhibits Product Product B MEZ->Product Metabolic_Shift Metabolic Shift (e.g., ↑ Substrate A) MEZ->Metabolic_Shift Substrate Substrate A Substrate->MEZ AMPK AMPK Signaling Metabolic_Shift->AMPK Activates mTOR mTORC1 Signaling AMPK->mTOR Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Hypothetical pathway for Cmpd-X's novel MoA.

Comparative Data Summary

To formally claim novelty, the experimental data for Cmpd-X must be juxtaposed with existing standards.

FeatureKnown ME-Z Inhibitor (e.g., Cmpd-Y)2-Benzyl-THIQ-8-COOH (Cmpd-X)Evidence for Novelty
Binding Site Orthosteric (Active Site)Allosteric (Pocket B)Yes (Co-crystallography)
Inhibition Type CompetitiveNon-competitiveYes (Enzyme Kinetics)
Binding Kinetics (KD) 150 nM75 nMNo (Potency is comparable)
Off-rate (kd) 1 x 10⁻² s⁻¹1 x 10⁻⁴ s⁻¹Yes (Significantly slower dissociation)
Downstream Effect Depletes Product BDepletes Product B, Activates AMPKYes (Phosphoproteomics)
Resistance Mutation A123G (Active Site)F278L (Allosteric Pocket)Yes (CRISPR Mutagenesis Screen)

Conclusion

Assessing the novelty of a compound's mechanism of action is a cornerstone of modern drug discovery. It requires a multi-faceted, evidence-based approach that progresses from broad, unbiased screening to deep, precise biochemical and structural characterization. For a new entity like this compound, the claim of novelty cannot rest on a single data point. It must be supported by a confluence of data demonstrating a unique binding site, a distinct mode of action, and unforeseen downstream cellular consequences when compared to all existing chemical matter targeting the same protein or pathway. This rigorous, iterative process ensures that when a truly novel mechanism is discovered, it stands on a foundation of irrefutable scientific evidence.

Safety Operating Guide

Personal protective equipment for handling 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 1053656-29-3). As this compound is a specialized research chemical, comprehensive hazard data may not be fully compiled. Therefore, this guide is built upon a conservative risk assessment, incorporating data from its parent structures—carboxylic acids and tetrahydroisoquinolines—to ensure the highest level of safety for all laboratory personnel.

Hazard Identification and Core Risk Assessment

While a specific, comprehensive safety data sheet (SDS) for this exact molecule is limited, analysis of structurally similar compounds provides a strong basis for hazard assessment.[1][2] Analogs such as 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid and 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are classified as causing skin and serious eye irritation, being harmful or toxic if swallowed, and potentially causing respiratory irritation.[3][4] Carboxylic acids as a class, though often weak acids, can be corrosive or irritants.[5] The compound is a solid powder, making airborne particulate a primary exposure risk.[6]

Table 1: Risk Assessment Summary

Hazard Route Potential Risk Rationale & Causality Required Level of Protection
Inhalation Respiratory Tract Irritation As a fine powder, the compound can become airborne during handling, leading to irritation of the respiratory system.[4][6][7]High: Use of a chemical fume hood is mandatory. Respiratory protection may be required based on the scale of work.
Eye Contact Serious Eye Irritation / Damage Airborne particles can easily contact the eyes, causing significant irritation or potential damage.[3][4]High: Chemical safety goggles are mandatory at all times. A face shield is recommended for bulk transfers.
Skin Contact Skin Irritation Direct contact with the solid or solutions can cause skin irritation.[3][4]Moderate: Use of nitrile or other chemical-resistant gloves and a full-coverage lab coat is required.
Ingestion Harmful or Toxic if Swallowed Accidental ingestion via contaminated hands could lead to acute toxicity.[3][4]High: Strict adherence to hygiene protocols; no eating, drinking, or smoking in the lab.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential, combining engineering controls with personal gear to minimize all potential exposure routes. This protocol is designed as a self-validating system; if any component is missing or malfunctioning, work should not proceed.

Primary Engineering Control: The First Line of Defense
  • Chemical Fume Hood: All weighing, transfer, and handling of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable and serves to capture airborne particulates at the source, providing the most critical layer of respiratory protection.

Mandatory Personal Protective Equipment

The following PPE must be worn by all personnel handling the compound.

Table 2: Required PPE for Handling this compound

Protection Type Specific Equipment Standard & Rationale
Eye Protection Chemical Safety GogglesMust provide a full seal around the eyes to protect from airborne dust.[6][7] Standard safety glasses are insufficient.
Hand Protection Nitrile GlovesProvides a sufficient barrier against incidental contact. For prolonged handling or immersion, double-gloving is recommended. Check gloves for integrity before each use.[8]
Body Protection Full-Length Laboratory CoatMust be fully buttoned to protect skin and personal clothing from contamination.
General Attire Long Pants & Closed-Toe ShoesStandard laboratory policy to ensure maximum skin coverage.[7]
Task-Specific PPE
  • Respiratory Protection: For large-quantity transfers (>10g) or situations where fume hood efficiency is questionable, a NIOSH-approved respirator (e.g., an N95 filtering facepiece for particulates) should be worn as a secondary precaution.[9][10]

  • Face Shield: When handling larger quantities or creating solutions where splashing is a risk, a full-face shield worn over safety goggles is required to protect the entire face.[6]

Standard Operating Procedure for Handling

This step-by-step workflow ensures a logical and safe process from preparation to cleanup.

Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_1 Verify Fume Hood Certification and Airflow prep_2 Don All Mandatory PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Prepare All Glassware, Reagents, and Waste Containers prep_2->prep_3 handle_1 Carefully Weigh Solid Compound (Minimize Dust Generation) prep_3->handle_1 Proceed to Handling handle_2 Transfer to Reaction Vessel or Prepare Solution handle_1->handle_2 clean_1 Decontaminate Spatulas and Glassware handle_2->clean_1 Reaction Complete clean_2 Wipe Down Fume Hood Surface clean_1->clean_2 clean_3 Package All Waste in a Sealed, Labeled Container clean_2->clean_3 clean_4 Remove PPE and Wash Hands Thoroughly clean_3->clean_4

Caption: Standard workflow for handling the solid compound.

Procedural Steps:
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.

    • Don all required PPE: chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.

    • Assemble all necessary equipment (spatulas, glassware, solvents) and a designated, labeled hazardous waste container within the fume hood to minimize movement in and out of the workspace.

  • Weighing and Transfer:

    • Perform all weighing and transfers on a disposable weigh paper or in a tared container inside the fume hood.

    • Handle the container of the solid chemical carefully to avoid creating airborne dust.

    • Use a spatula to gently scoop and transfer the material. Avoid dropping or tapping that could aerosolize the powder.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and then soapy water.

    • Place all contaminated disposable items (weigh paper, gloves, paper towels) into the designated hazardous waste container.

  • Final Steps:

    • Securely seal the primary container of the chemical and return it to its designated storage location.

    • Close the fume hood sash.

    • Remove your lab coat and gloves, disposing of the gloves in the hazardous waste container.

    • Immediately wash your hands thoroughly with soap and water.

Emergency Response Protocols

Rapid and correct response to spills or exposure is critical.

Chemical Spills

The response depends entirely on the scale and location of the spill.

G cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Hazard Is the spill outside the fume hood? Is it more than a few grams? spill->assess alert_minor Alert others in the immediate area assess->alert_minor NO (Minor Spill) evacuate EVACUATE the area immediately assess->evacuate YES (Major Spill) ppe Ensure appropriate PPE is worn alert_minor->ppe contain Cover spill with a weak base (Sodium Bicarbonate) to neutralize ppe->contain cleanup Gently sweep neutralized solid into a dustpan contain->cleanup dispose Transfer to a labeled hazardous waste container cleanup->dispose decon Decontaminate area with soapy water dispose->decon alert_major Alert all personnel and activate emergency alarm evacuate->alert_major isolate Close doors to the lab alert_major->isolate notify Notify Lab Supervisor and Emergency Services (911) isolate->notify

Caption: Decision-making workflow for spill response.

  • Alert personnel in the immediate vicinity.

  • Ensure you are wearing the full mandatory PPE.

  • Gently cover the spill with an appropriate absorbent or neutralizer for acids, such as sodium bicarbonate.[11][12]

  • Carefully sweep the mixture into a plastic dustpan and place it in the sealed, labeled hazardous waste container.[11][13] Avoid creating dust.

  • Decontaminate the area and any equipment used for cleanup.

  • IMMEDIATELY evacuate the area.[11]

  • Alert all others to evacuate and close the doors to confine the hazard.

  • Notify your laboratory supervisor and institutional emergency services from a safe location.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[2]

Waste Disposal Plan

Improper disposal can pose a significant risk to personnel and the environment.

  • Collection: All materials contaminated with this compound, including excess solid, contaminated gloves, weigh papers, and cleanup debris, must be collected in a dedicated, leak-proof, and sealable container.[15]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong bases.[5]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.